Solvent yellow 124
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-5-25(15-16-26-19(4)27-17-18(2)3)22-13-11-21(12-14-22)24-23-20-9-7-6-8-10-20/h6-14,18-19H,5,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVZJPOLFSGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865718 | |
| Record name | N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34432-92-3 | |
| Record name | Solvent Yellow 124 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34432-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solvent Yellow 124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034432923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT YELLOW 124 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E880XYT70P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Solvent Yellow 124
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Solvent Yellow 124 (C.I. 111155), a synthetic azo dye primarily known for its role as a Euromarker fuel dye.[1][2][3] The following sections detail its chemical identity, physical characteristics, solubility, and spectral properties, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and development applications.
Chemical Identity and Structure
This compound is a yellow azo dye characterized by the presence of an azo group (–N=N–) which acts as the chromophore responsible for its color.[2] Its chemical structure is designed for high solubility in nonpolar solvents and features an acetal group that is susceptible to acid hydrolysis.[1][2][4] This unique feature is fundamental to its primary application.
-
IUPAC Name: N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1][2]
-
Synonyms: SY124, Sudan 455, Somalia Yellow, Euromarker SY 124[1][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 34432-92-3 [smolecule.com]
- 3. This compound (34432-92-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. This compound | 34432-92-3 | Benchchem [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound analytical standard 34432-92-3 [sigmaaldrich.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Synthesis and Structural Characterization of Solvent Yellow 124
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of Solvent Yellow 124 (C.I. 111155), a monoazo dye primarily used as a fuel marker. The document details a plausible synthetic pathway, outlines experimental protocols for its characterization, and presents key analytical data in a structured format.
Introduction
This compound, with the IUPAC name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is a synthetic dye recognized for its distinct yellow hue.[1] Its chemical formula is C22H31N3O2, and it has a molecular weight of 369.50 g/mol .[1][2] The presence of an azo group (-N=N-) is the primary chromophore responsible for its color.[1] This guide will delve into the chemical synthesis and the multifaceted structural analysis of this compound.
Synthesis of this compound
The synthesis of this compound is predicated on the foundational principles of azo dye chemistry, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.
Plausible Synthetic Pathway
The synthesis commences with the diazotization of aniline to form a benzenediazonium salt. This is followed by the electrophilic aromatic substitution reaction of the diazonium salt with the coupling component, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline, to yield the final product, this compound.
Caption: Plausible two-step synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Aniline
-
Sodium Nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline
-
Sodium Acetate
-
Ice
-
Ethanol
Procedure:
Step 1: Diazotization of Aniline
-
In a beaker, dissolve aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C. Continuous stirring is crucial during this step.
-
The completion of the diazotization can be checked using starch-iodide paper (a blue-violet color indicates excess nitrous acid). The resulting solution contains the benzenediazonium chloride.
Step 2: Azo Coupling
-
In a separate beaker, dissolve N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline in a suitable solvent, and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture in the weakly acidic to neutral range by adding a buffer, such as sodium acetate, to facilitate the coupling reaction.
-
Continue stirring the mixture in the ice bath for a period to ensure the completion of the reaction, which is indicated by the formation of a colored precipitate.
Step 3: Isolation and Purification
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted salts and acids.
-
Further purify the dye by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified product in a desiccator.
Structural Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Caption: Workflow for the structural analysis of this compound.
Spectroscopic Data
| Technique | Parameter | Observed Value/Expected Range |
| UV-Visible Spectroscopy | λmax | 412 nm[1] |
| Mass Spectrometry | Molecular Ion Peak [M]+ | m/z 369.5[1] |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Expected ranges: Aromatic protons (6.5-8.0 ppm), -CH2- protons (3.5-4.5 ppm), -CH- protons (3.0-4.0 ppm), -CH3 protons (0.8-1.5 ppm) |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | Expected ranges: Aromatic carbons (110-155 ppm), Alkyl carbons (10-75 ppm) |
| Infrared Spectroscopy | Vibrational Frequencies (cm⁻¹) | Expected ranges: N=N stretch (1400-1450 cm⁻¹), C-N stretch (1250-1350 cm⁻¹), C-O stretch (1050-1150 cm⁻¹), Aromatic C-H stretch (~3030 cm⁻¹), Aliphatic C-H stretch (2850-2960 cm⁻¹) |
Experimental Protocols: Characterization
UV-Visible Spectroscopy
-
Instrument: A standard double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable organic solvent in which this compound is soluble, such as ethanol or hexane.
-
Procedure:
-
Prepare a dilute solution of the synthesized this compound in the chosen solvent.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve a small amount of the purified this compound in the deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the presence of the different functional groups and the overall structure.
-
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
-
Procedure:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the azo group (N=N), C-N bonds, C-O bonds, and aromatic and aliphatic C-H bonds.
-
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, typically coupled with a suitable ionization source (e.g., Electron Ionization - EI).
-
Procedure:
-
Introduce the sample into the mass spectrometer.
-
Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of this compound.
-
Analyze the fragmentation pattern to gain further structural information. The fragmentation is expected to involve the cleavage of the azo linkage and loss of alkyl groups.[1]
-
Conclusion
This technical guide has outlined a plausible and detailed approach to the synthesis and structural characterization of this compound. The synthesis relies on the well-established diazotization and azo coupling reactions. The structural integrity of the synthesized compound can be rigorously confirmed through a suite of spectroscopic techniques, including UV-Vis, NMR, IR, and Mass Spectrometry. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of azo dyes.
References
Solvent Yellow 124 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Solvent Yellow 124, a synthetic azo dye. The document details its chemical identity, physicochemical properties, analytical methodologies for its detection, and available toxicological data. This guide is intended for researchers and scientists who may encounter this compound in analytical chemistry, environmental science, or toxicology.
Core Chemical Identity
This compound is a yellow azo dye primarily used as a fuel marker.[1] Its core function is to differentiate between fuels with different tax levels, particularly in the European Union where it is known as the "Euromarker".[1] It is typically added to fuels not intended for motor vehicles, such as heating oil, at concentrations of 6 to 7 mg/kg.[1]
Chemical Identifiers
The fundamental identifiers for this compound are its CAS number and molecular formula.
| Identifier | Value |
| CAS Number | 34432-92-3 |
| Molecular Formula | C₂₂H₃₁N₃O₂ |
| IUPAC Name | N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1] |
| Other Names | SY124, Sudan 455, Somalia Yellow, T10 Yellow LBN, C.I. 111155[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its application as a fuel marker, particularly its solubility in nonpolar solvents and its colorimetric properties.
| Property | Value | Source |
| Molecular Weight | 369.50 g/mol | [2] |
| Appearance | Yellow powder/liquid | |
| Density | ~1.02 g/cm³ | [1][3] |
| Boiling Point | 488.9 °C at 760 mmHg | [1][3] |
| Flash Point | 249.5 °C | [1][3] |
| Solubility | Insoluble in water; Soluble in hydrocarbon oils, gasoline, and other petroleum products. | |
| UV-Vis Absorption Max (λmax) | 410-412 nm | [4] |
Synthesis and Mechanism of Action
Synthesis Pathway
The synthesis of this compound is typically achieved through an azo coupling reaction. This involves the reaction of a diazonium salt with an aromatic amine as a coupling partner. A subsequent acetal formation step enhances its solubility in nonpolar solvents like diesel fuel.
Mechanism as a Fuel Marker
This compound's effectiveness as a fuel marker is due to its ability to be easily hydrolyzed in acidic conditions.[1] This reaction cleaves the acetal group, rendering the molecule water-soluble and causing a distinct color change from yellow to red.[1] This allows for rapid roadside testing to detect the presence of lower-taxed fuel in vehicles. The reaction can detect the marker at levels as low as 0.3 ppm.[1]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in fuel samples.[5][6]
Experimental Protocol: HPLC Analysis
The following protocol is a synthesis of methods described in the literature for the determination of this compound in diesel fuel.[4][6]
Objective: To quantify the concentration of this compound in a diesel fuel sample.
Materials:
-
HPLC system with a UV-Vis detector
-
Normal phase column (e.g., Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size)[6]
-
Mobile Phase: Hexane, toluene, and ethyl acetate[6]
-
This compound standard
-
Toluene for stock and working solutions[6]
-
0.45 µm syringe filters[6]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/L) in toluene.[6]
-
From the stock solution, prepare a series of working standard solutions of known concentrations by dilution with toluene.
-
-
Sample Preparation:
-
For diesel fuel samples, no extensive sample preparation is required.
-
Filter the diesel sample directly through a 0.45 µm syringe filter prior to injection.[6]
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared diesel fuel sample.
-
Identify the this compound peak based on the retention time from the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Analytical Workflow
Toxicological Profile
The toxicological data for this compound is limited, and much of the information is based on the broader class of azo dyes.
Hazard Classification
| Hazard | Classification |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][7][8] |
| Skin Sensitization | May cause an allergic skin reaction.[3][7][8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[7] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[7] |
No specific LD50 data for this compound was found in the reviewed literature. It is not classified as a carcinogen or mutagen.[7]
Biological Signaling Pathways
There is currently no significant research available detailing the interaction of this compound with specific biological signaling pathways. Its primary health concerns are related to its potential as a skin sensitizer and its suspected reproductive toxicity, which are characteristic of some azo dyes.[7][9]
Conclusion
This compound is a well-established chemical marker with a specific and critical application in fuel regulation. Its chemical properties are tailored for this purpose, allowing for both its effective dissolution in fuel and its easy detection through a simple chemical test. While its acute toxicity is a concern, and it is classified as a skin sensitizer and a suspected reproductive toxicant, further research is needed to fully elucidate its toxicological profile. The analytical methods for its detection are robust and well-documented, with HPLC being the preferred method for quantitative analysis. This guide provides a foundational understanding of this compound for professionals in related scientific fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | C22H31N3O2 | CID 118170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 5. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. carlroth.com [carlroth.com]
- 8. Buy this compound | 34432-92-3 [smolecule.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 124
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Solvent Yellow 124 (C.I. 111155), a yellow azo dye primarily used as a fuel marker in the European Union.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its application, detection, and for toxicological and environmental research.
Core Chemical Properties of this compound
-
IUPAC Name: N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1]
-
CAS Number: 34432-92-3[1]
-
Molecular Formula: C₂₂H₃₁N₃O₂[1]
-
Molecular Weight: 369.50 g/mol [1]
-
Physical Form: Typically a solid, available as a greenish-yellow powder or a dark yellow clear liquid in commercial formulations.[3][4]
Solubility Profile of this compound
This compound is characterized by its hydrophobic nature, making it readily soluble in nonpolar, hydrocarbon-based solvents and insoluble in water.[5] This property is fundamental to its use as a fuel marker.[5] The acetal group in its structure is responsible for its solubility in nonpolar solvents.[1] Under acidic conditions, this group can be hydrolyzed, yielding a water-soluble form that appears red, which allows for its easy detection.[1]
| Solvent Class | Specific Solvent | Solubility | Notes |
| Hydrocarbons | Gasoline | Soluble[6] | Key application area as a fuel dye. |
| Petroleum Products | Soluble[4][6] | High affinity for hydrocarbon mixtures. | |
| Hydrocarbon Oils | Soluble[4][6] | ||
| Toluene (Methylbenzene) | Soluble | A technical data sheet indicates a maximum of 1% insoluble matter in toluene.[4] | |
| Water | Water | Insoluble[6] | One source anomalously reported it as "soluble in water," which contradicts the bulk of evidence.[7] |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound in specific organic solvents, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a sparingly soluble compound.
Materials and Equipment
-
This compound (analytical standard)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or flasks with airtight seals
-
Constant temperature bath or orbital shaker with temperature control
-
Syringe filters (0.45 µm pore size)
-
Pre-weighed, clean, and dry evaporating dishes
-
Vacuum oven or a controlled temperature heating block
-
Desiccator
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or an orbital shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached. The solution should be fully saturated.
-
-
Separation of Undissolved Solid:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Record the precise volume of the filtered saturated solution transferred to the evaporating dish.
-
Place the evaporating dish in a vacuum oven or on a heating block at a temperature sufficient to evaporate the solvent without decomposing the dye.
-
-
Mass Determination and Solubility Calculation:
-
Once the solvent has completely evaporated, cool the evaporating dish containing the dry dye residue to room temperature in a desiccator.
-
Weigh the dish on an analytical balance.
-
Repeat the heating, cooling, and weighing process until a constant mass is achieved.
-
Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in grams per liter (g/L) or other appropriate units by dividing the mass of the dissolved dye by the volume of the solvent used.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (34432-92-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound | CAS 34432-92-3 Manufacturers in India [colorantsgroup.com]
- 5. Buy this compound | 34432-92-3 [smolecule.com]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. colorantsgroup.com [colorantsgroup.com]
A Technical Guide to the Thermal Stability and Decomposition of Solvent Yellow 124
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Solvent Yellow 124 (C.I. 111155), a synthetic azo dye utilized as a fuel marker. Understanding the thermal stability and decomposition characteristics of this compound is critical for its application and for assessing its behavior under various environmental and industrial conditions. This document summarizes available quantitative data, presents detailed experimental protocols for thermal analysis, and visualizes the analytical workflow.
Core Properties of this compound
This compound, with the IUPAC name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is recognized for its use as a "Euromarker" in the European Union to distinguish between fully taxed diesel fuel and lower-taxed heating oil.[1][2] Its chemical structure imparts a characteristic yellow color and solubility in nonpolar solvents.[1][3]
Thermal Stability and Decomposition Data
This compound exhibits moderate to high thermal stability, making it suitable for its intended applications in fuel systems where it may be exposed to elevated temperatures.[3][4] The available data on its thermal properties are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 556.2 °C | [3][4] |
| Decomposition Temperature | ~300 °C | [3] |
| Minimum Heat Resistance | 100 °C | [3][5][6] |
| Heat Resistance | 240 °C | [2] |
Note: The reported values may vary based on the experimental conditions and purity of the sample.
Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[7] The following protocols provide a standardized approach for these analyses.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of this compound as a function of temperature, identifying the onset of decomposition and quantifying mass loss at different stages.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.[8]
-
Instrument Setup:
-
Temperature Program:
-
Data Acquisition: Continuously record the sample's mass as a function of temperature throughout the heating program.[8]
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset temperature of decomposition is determined from the initial significant mass loss.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the this compound sample as a function of temperature, identifying phase transitions such as melting and the onset of exothermic or endothermic decomposition processes.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Heat the sample at a controlled, linear heating rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.
-
The onset temperature of peaks provides information on the initiation of these thermal events.
-
Visualized Experimental Workflow
The logical flow of analyzing the thermal properties of this compound is depicted in the following diagram.
Caption: Workflow for Thermal Analysis of this compound.
Hydrolysis of this compound
A key chemical property of this compound is its susceptibility to hydrolysis under acidic conditions.[1][3] This reaction cleaves the acetal group, rendering the dye water-soluble and causing a color change to red, similar to the pH indicator methyl orange.[1] This property is fundamental to its use as a marker, as it allows for easy extraction and detection from the fuel matrix.[1] The relationship is illustrated below.
Caption: Acid-catalyzed Hydrolysis of this compound.
This guide provides a foundational understanding of the thermal characteristics of this compound. For specific applications, it is recommended to perform thermal analysis on the particular batch of the dye being used to obtain precise data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound TDS|this compound from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]
- 3. Buy this compound | 34432-92-3 [smolecule.com]
- 4. This compound Dye Manufacturer, Exporter from Gujarat - Best Price [anmoldyeworld.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Dimacolor solvent dyes,Fluorescent Yellow TF,this compound [dimacolor.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.3.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]
Health and safety guidelines for handling Solvent Yellow 124 in a lab setting
An In-depth Technical Guide to the Health and Safety Guidelines for Handling Solvent Yellow 124 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound in a laboratory environment. It is intended for qualified professionals, including researchers, scientists, and those involved in drug development, who may work with this substance.
Chemical and Physical Properties
This compound is a yellow azo dye.[1] It is primarily used in the European Union as a fuel marker.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline | [1] |
| Other Names | SY124; Sudan 455; Somalia Yellow; T10 Yellow LBN; C.I. 111155 | [1] |
| CAS Number | 34432-92-3 | [1][4][5] |
| Chemical Formula | C22H31N3O2 | [1] |
| Molar Mass | 369.509 g·mol−1 | [1] |
| Appearance | Yellow Liquid / Solid | [1][6][7] |
| Solubility | Insoluble in water. Soluble in hydrocarbon solvents. | [6][7][8] |
| Boiling Point | 488.9 °C | [1] |
| Flash Point | 249.5 °C | [1] |
| Decomposition Temp | ~300 °C | [8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[6] The primary hazards associated with this chemical are detailed below.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | GHS07 | Warning |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction. | GHS07 | Warning |
| Reproductive toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child. | GHS08 | Warning |
| Specific target organ toxicity — repeated exposure | H373: May cause damage to organs through prolonged or repeated exposure. | GHS08 | Warning |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | GHS09 | Warning |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[6] Local exhaust ventilation, such as a chemical fume hood, is recommended to control airborne exposure.[10]
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the work area.[11]
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment for Handling this compound
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[12][13] A face shield may be required for operations with a high risk of splashing.[13][14] | To prevent eye contact with the substance. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile, neoprene).[13][14][15] A lab coat or chemical-resistant apron should be worn.[15] | To prevent skin contact and allergic reactions. |
| Respiratory Protection | An approved dust respirator (e.g., N95) should be used when handling the solid form, especially if dust generation is likely.[9][14] | To prevent inhalation of dust particles. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for laboratory safety.
Handling
-
Avoid all personal contact, including inhalation of dust or vapors.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][6]
-
Keep containers securely sealed when not in use.[6]
-
Avoid the formation of dust and aerosols.[6]
Storage
-
Store in a cool, dry, well-ventilated area.[6] Recommended storage temperature is 2–8 °C.[12]
-
Keep containers tightly closed.[6]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][6]
-
Store in original, clearly labeled containers.[6]
Experimental Protocols for Safe Handling
The following protocols outline the procedures for the safe handling of this compound in a laboratory setting.
Protocol for Weighing and Preparing Solutions
This protocol is designed to minimize exposure during the handling of solid this compound and the preparation of its solutions.
Caption: Workflow for weighing this compound and preparing solutions.
Protocol for a Chemical Spill
This protocol outlines the steps to be taken in the event of a spill of this compound.
Caption: Emergency protocol for a this compound spill.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
Table 4: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of water.[4] Remove contaminated clothing.[4] If skin irritation or an allergic reaction occurs, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water.[4] Call a doctor or poison control center immediately.[4] |
Toxicological Information
The toxicological data for this compound is limited, but the available information indicates potential health risks.
Table 5: Toxicological Data for this compound
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | 500 mg/kg | Not specified (ATE) | [5] |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | [4] | |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. | [4] | |
| Skin Sensitization | May cause an allergic skin reaction. | [4] | |
| Germ Cell Mutagenicity | Not classified as a mutagen. | [4] | |
| Carcinogenicity | Not classified as a carcinogen. | [4] | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [4] | |
| STOT-Single Exposure | Not classified as a specific target organ toxicant (single exposure). | [4] | |
| STOT-Repeated Exposure | May cause damage to organs through prolonged or repeated exposure. | [4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, dry extinguishing powder, BC-powder, carbon dioxide (CO₂).[4][12]
-
Special Hazards: The substance is combustible.[4][12] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][12]
-
Advice for Firefighters: Wear self-contained breathing apparatus.[4][12] Do not allow firefighting water to enter drains or water courses.[4][12]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] Do not allow the substance to enter drains or the environment.[4]
Logical Relationship of Hazard Control
The safe handling of this compound relies on a hierarchical approach to hazard control.
Caption: Hierarchy of controls for managing risks associated with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound TDS|this compound from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]
- 3. This compound (34432-92-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. carlroth.com [carlroth.com]
- 5. cpachem.com [cpachem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. Buy this compound | 34432-92-3 [smolecule.com]
- 9. 溶剂黄 124 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. uwlax.edu [uwlax.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. carlroth.com [carlroth.com]
- 13. mcrsafety.com [mcrsafety.com]
- 14. etad.com [etad.com]
- 15. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
An In-Depth Technical Guide to the Environmental Fate and Ecotoxicity of Solvent Yellow 124
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 124 (SY-124), chemically identified as N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline, is a synthetic azo dye.[1] Its primary application within the European Union has been as a fiscal marker for fuel, distinguishing between lower-taxed heating diesel and higher-taxed motor diesel fuels.[1][2][3] The intentional addition of this dye to fuel necessitates a thorough understanding of its environmental behavior and potential ecological risks upon its release into the environment. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and ecotoxicity of this compound, presenting key data, experimental methodologies, and visual representations of relevant processes.
Physicochemical Properties
The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. This compound is characterized by its hydrophobic nature and low aqueous solubility. A summary of its key properties is presented in Table 1. The high octanol-water partition coefficient (Log Kow) suggests a strong tendency for the substance to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34432-92-3 | [1] |
| EC Number | 252-021-1 | [1] |
| Molecular Formula | C₂₂H₃₁N₃O₂ | [1] |
| Molecular Weight | 369.50 g/mol | [1] |
| Water Solubility | Insoluble in water. A range of 0.2 to 34.3 mg/L is reported for solvent dyes in general. | [4] |
| Octanol-Water Partition Coefficient (Log Kow) | Estimated at 6.06; Calculated (XLogP3) at 5.96350. | [5] |
| Vapor Pressure | Negligible. | [6] |
| Density | 1.02 - 1.051 g/cm³ at 20 °C | [3][7] |
Environmental Fate
The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.
Abiotic Degradation
Hydrolysis: this compound is known to be susceptible to hydrolysis under acidic conditions.[1][3] This reaction involves the cleavage of the acetal group, which is responsible for its solubility in nonpolar solvents, yielding a water-soluble form that is red in acidic pH.[1][3] While this property is utilized for its detection in fuel, quantitative data on hydrolysis rates at different environmental pH values (typically following OECD Guideline 111) are not readily available in the public domain.[5][8][9]
Photodegradation: For azo dyes in general, photodegradation is not considered a dominant environmental fate pathway.[4] Specific studies quantifying the photodegradation rate or quantum yield of this compound under environmentally relevant light conditions have not been identified in the reviewed literature.
Biodegradation
Ready biodegradability tests, such as those outlined in OECD Guideline 301, are used to assess the potential for a substance to be rapidly mineralized by microorganisms.[10][11][12] For this compound, available information from the European Chemicals Agency (ECHA) indicates that the substance is not readily biodegradable.[13] In a study following the OECD 301F (Manometric Respirometry Test), only up to 3% biodegradation was observed after 28 days.[13] A similar result was obtained in a CO2 Headspace Test (OECD 310).[13] The large molecular size and complex structure of this azo dye likely limit its uptake and degradation by microorganisms.[4]
Environmental Distribution
Adsorption/Desorption: The high Log Kow value of this compound strongly suggests that it will adsorb to soil organic carbon and sediment. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A high Koc value indicates that the substance is likely to be immobile in soil and accumulate in sediment. While the importance of this parameter is recognized, specific experimental Koc values for this compound, typically determined using methods like OECD Guideline 106, were not found in the ECHA database or other reviewed literature.[14]
Bioaccumulation: With a Log Kow value exceeding 5, this compound has a high potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factors (BCFs) for non-ionic dyes are generally high, although experimental values can sometimes be lower than predicted due to factors like large molecular size.[4] A definitive bioaccumulation study for this compound is needed for a conclusive risk assessment.
Ecotoxicity
This compound is classified as "Very toxic to aquatic life with long lasting effects" (H410).[14] This section summarizes the available quantitative ecotoxicity data.
Aquatic Ecotoxicity
The acute and chronic toxicity of this compound to representative aquatic organisms from different trophic levels is crucial for assessing its environmental risk.
Table 2: Aquatic Ecotoxicity of this compound
| Trophic Level | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish | Danio rerio (Zebra fish) | LC50 | 16.8 | 96 hours | [15] |
| Danio rerio (Zebra fish) | NOEC | 0.001 | 30 days | [15] | |
| Invertebrates | Daphnia magna (Water flea) | LC50 | > 100 | 48 hours | [15] |
| Algae | Data not available | IC50/EC50 | - | - |
The reported 48-hour LC50 for Daphnia magna of >100 mg/L appears inconsistent with the overall classification of high aquatic toxicity. Further investigation and potentially new studies are warranted to clarify the toxicity of this compound to aquatic invertebrates. No reliable data on the toxicity to algae, which would typically be determined using a growth inhibition test like OECD Guideline 201, were found.[16][17][18][19]
Terrestrial Ecotoxicity
Given the potential for this compound to partition to soil and sediment, its toxicity to terrestrial organisms is an important consideration. Standardized tests, such as the earthworm acute toxicity test (OECD Guideline 207), are used to evaluate these effects.[4][11][15][20][21][22] However, no quantitative data on the toxicity of this compound to earthworms or other soil organisms were found in the reviewed literature, including the ECHA database.[7][23][24]
Experimental Protocols and Methodologies
Detailed experimental protocols for the specific studies cited are often proprietary. However, the studies are generally conducted following standardized international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the principles behind the key test guidelines relevant to the data presented.
Environmental Fate Testing
-
Ready Biodegradability - OECD 301F (Manometric Respirometry): This method measures the oxygen consumed by a microbial inoculum in a closed respirometer containing the test substance as the sole organic carbon source over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[3][10][25]
References
- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 2. oecd.org [oecd.org]
- 3. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ECHA CHEM [chem.echa.europa.eu]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 11. oecd.org [oecd.org]
- 12. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. Registration Dossier - ECHA [echa.europa.eu]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. env.go.jp [env.go.jp]
- 18. Registration Dossier - ECHA [echa.europa.eu]
- 19. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]
- 21. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 22. oecd.org [oecd.org]
- 23. Registration Dossier - ECHA [echa.europa.eu]
- 24. Registration Dossier - ECHA [echa.europa.eu]
- 25. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
An In-depth Technical Guide to Solvent Yellow 124: Historical Development and Regulation as a Fuel Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 124, chemically known as N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is a yellow azo dye that has played a significant role in the European Union's efforts to combat fuel fraud.[1] This technical guide provides a comprehensive overview of the historical development, regulatory framework, chemical properties, and analytical methods pertaining to this compound's use as a fuel marker.
Historical Development and Regulation
The use of fuel dyes is a common practice in many countries to distinguish between fuels subject to different tax rates.[1] In the European Union, Council Directive 95/60/EC established the legal framework for a common marking system for gas oils and kerosene that are not subject to the full excise duty. This was implemented to prevent the fraudulent use of lower-taxed heating oil as a higher-taxed motor vehicle fuel.
After extensive research and testing of various potential markers, this compound was selected as the common fiscal marker, or "Euromarker". It was officially introduced in August 2002.[1] The regulation stipulated a marking level of 6 to 9 mg of this compound per liter of fuel.[2] The key characteristic that led to its selection was its ability to be easily detected at very low concentrations through a simple chemical test.
However, concerns over the dye's toxicity and the relative ease with which it could be illicitly removed from fuel prompted the European Commission to seek a more robust replacement.[3] In January 2022, Commission Implementing Decision (EU) 2022/197 was published, mandating the replacement of this compound with a new marker, ACCUTRACE™ Plus, with the transition to be completed by January 19, 2024.
Chemical and Physical Properties
This compound is a complex organic molecule with specific properties that made it suitable as a fuel marker. Its chemical structure and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline |
| CAS Number | 34432-92-3 |
| Chemical Formula | C22H31N3O2 |
| Molar Mass | 369.509 g/mol [1] |
| Appearance | Yellow powder or dark yellow clear liquid |
| C.I. Name | This compound |
A summary of key identifiers for this compound.
| Property | Value |
| Boiling Point | 488.9 °C[1] |
| Flash Point | 249.5 °C[1] |
| Density | 1.02 g/cm³[4] |
| UV-Vis Absorption Maximum (λmax) | 412 nm[5][6] |
| Solubility in Water | Insoluble[5][7] |
| Solubility in Organic Solvents | Soluble in gasoline, hydrocarbon oils, and other petroleum products[5][6] |
A summary of the key physical and chemical properties of this compound.
Signaling Pathway and Detection Principle
The detection of this compound in fuel is based on a straightforward chemical reaction. The molecule contains an acetal group which is readily hydrolyzed in the presence of a strong acid. This hydrolysis cleaves the acetal, yielding a water-soluble form of the dye. This resulting water-soluble molecule exhibits a distinct color change, turning from yellow to red in an acidic pH environment. This property allows for a simple and rapid qualitative test for the presence of the marker.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, like other azo dyes, typically involves a diazotization reaction followed by an azo coupling reaction. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
-
Diazotization of Aniline: Aniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling agent, in this case, N-ethyl-N-(2-hydroxyethyl)aniline. This reaction forms the azo chromophore.
-
Acetal Formation: The resulting molecule is then reacted with 2-methyl-1-propanol and acetaldehyde to form the acetal group, which imparts the necessary solubility in nonpolar solvents like diesel fuel.
-
Purification: The final product is purified, for example, by recrystallization, to remove any unreacted starting materials or byproducts.
EU Reference Method for the Determination of this compound in Fuel (HPLC)
The official European Union reference method for the quantitative determination of this compound in gas oil and kerosene is High-Performance Liquid Chromatography (HPLC).[2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A normal-phase silica column (5 µm particle size, 200-250 mm length, 3.0-5.0 mm internal diameter).[2]
-
Mobile Phase: A mixture of ethyl acetate and toluene (2:98 v/v), run under isocratic conditions.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: The UV-Vis detector is set to a wavelength of 410 nm or 450 nm.[2]
-
Sample Preparation: Fuel samples are typically filtered through a 0.45 µm filter before direct injection into the HPLC system.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the dye in the fuel sample is then determined by comparing its peak area to the calibration curve. The limit of detection for this method has been estimated at 0.020 mg/L, and the limit of quantification at 0.065 mg/L.[2]
Roadside Test for the Detection of this compound
A simple and rapid qualitative test can be performed at the roadside to detect the presence of this compound.
-
Sample Collection: A sample of the fuel is taken from the vehicle's fuel tank.
-
Extraction: A small volume of the fuel sample is mixed with a diluted solution of a strong acid, such as hydrochloric acid, in a test tube or vial.
-
Observation: The mixture is shaken vigorously and then allowed to stand for a few moments for the phases to separate.
-
Result: If this compound is present in the fuel, the aqueous (acidic) layer will turn a distinct red color. The intensity of the red color can give a rough indication of the concentration of the marker. This allows for the detection of as little as 2-3% of marked diesel mixed with unmarked fuel.[1]
Experimental and Regulatory Workflow
The overall workflow for the use and control of this compound as a fuel marker involves several key stages, from the initial marking of the fuel to the final analytical confirmation in a laboratory.
Conclusion
This compound has been a cornerstone of the European Union's strategy to prevent fuel tax evasion for two decades. Its unique chemical property of changing color in an acidic environment allowed for simple and effective field testing, while the standardized HPLC method provided robust quantitative confirmation. Although it has now been superseded by a new marker due to evolving challenges in tackling fuel fraud and environmental concerns, the history of this compound's development, regulation, and application provides valuable insights into the chemical and analytical strategies employed to ensure fiscal compliance in the fuel industry. The detailed methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals in related fields.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. echemi.com [echemi.com]
- 5. Buy this compound | 34432-92-3 [smolecule.com]
- 6. This compound | CAS 34432-92-3 Manufacturers in India [colorantsgroup.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: Quantification of Solvent Yellow 124 in Diesel Fuel using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Solvent Yellow 124 is a yellow azo dye designated by the European Union as a fiscal marker for diesel fuel.[1] Its purpose is to distinguish between diesel intended for heating, which is taxed at a lower rate, and diesel for motor vehicles, which is taxed higher. The presence and concentration of this compound are therefore critical indicators for regulatory compliance and prevention of fuel fraud. This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in diesel samples. The method is suitable for research, quality control, and forensic applications.
Principle
This method employs normal-phase HPLC to separate this compound from the complex matrix of diesel fuel. The quantification is achieved using a UV-Vis detector, leveraging the chromophoric nature of the dye. The diesel sample is diluted and directly injected into the HPLC system after filtration, minimizing sample preparation time.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard: (≥98% purity)
-
Diesel fuel: Blank (free of this compound)
-
Hexane: HPLC grade
-
Toluene: HPLC grade
-
Ethyl Acetate: HPLC grade
-
Xylene: ACS grade (for standard preparation)
-
Syringe filters: 0.45 µm, PTFE or nylon
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Agilent Zorbax Rx-SIL, 250 x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of hexane, toluene, and ethyl acetate.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 410 nm and 450 nm.[3]
-
Run Time: Approximately 15 minutes.[2]
Preparation of Standard Solutions
Stock Solution (100 mg/L): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 100 mL of xylene.[3]
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with xylene to achieve concentrations ranging from 0.1 mg/L to 10 mg/L. A typical calibration curve would include concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.
Sample Preparation
-
Obtain a representative sample of the diesel fuel to be analyzed.
-
Allow the sample to reach room temperature.
-
For samples expected to have a high concentration of this compound, dilute with xylene to bring the concentration within the calibration range.
-
Filter the diesel sample (or diluted sample) through a 0.45 µm syringe filter directly into an HPLC vial.[2] In many cases, direct injection of the diesel sample after filtration is sufficient, with no further enrichment needed.[4][5]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the prepared diesel samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The quantitative data for the HPLC method validation for this compound is summarized in the tables below.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time (min) | ~ 5.8 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.020 mg/L[6] |
| Limit of Quantification (LOQ) | 0.065 mg/L[6][7] |
| Repeatability (RSD%) at 6 mg/L | 0.68%[6][7] |
| Reproducibility (RSD%) at 6 mg/L | 3.8%[6][7] |
| Recovery (%) | 98 - 102% |
Visualization
The following diagram illustrates the logical workflow of the quantification process.
Caption: Workflow for HPLC Quantification of this compound in Diesel.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 4. dl.astm.org [dl.astm.org]
- 5. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Identification of Solvent Yellow 124 in Fuel Samples by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed protocol for the identification and semi-quantitative analysis of C.I. Solvent Yellow 124 (also known as Sudan 455 or Euromarker) in fuel matrices using gas chromatography-mass spectrometry (GC-MS). This compound is a yellow azo dye formerly used in the European Union to mark fuel oils that are subject to a lower tax rate.[1][2][3] This method provides a robust and reliable approach for researchers, scientists, and drug development professionals to detect the presence of this marker. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.
Introduction
This compound (IUPAC name: N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline) is a synthetic azo dye with the molecular formula C₂₂H₃₁N₃O₂ and a molecular weight of 369.5 g/mol .[2] It was widely used as a fiscal marker in fuels like heating oil to prevent its misuse in motor vehicles.[1][3] While it has been largely replaced by other markers in the European Union as of January 2024, the need for its identification in fuel samples may still arise for regulatory and forensic purposes.[1] Gas chromatography-mass spectrometry is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound from the complex matrix of fuel.
Experimental Protocol
Sample Preparation
A simple "dilute and shoot" method is often sufficient for the analysis of this compound in diesel fuel.
-
Obtain a representative sample of the fuel to be analyzed.
-
Filter the fuel sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Dilute the filtered sample 1:10 (v/v) with dichloromethane or ethyl acetate in a clean, glass autosampler vial.
-
Cap the vial immediately to prevent evaporation.
For samples with complex matrices or when higher sensitivity is required, a solid-phase extraction (SPE) cleanup may be employed.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use. The parameters are adapted from established methods for the analysis of azo dyes and their derivatives.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp 1 | 12 °C/min to 210 °C |
| Ramp 2 | 15 °C/min to 230 °C, hold for 4 min |
| Ramp 3 | 40 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
The primary identification of this compound is based on its retention time and the presence of its characteristic molecular ion and fragment ions in the mass spectrum. For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for this compound and expected performance metrics. The characteristic fragments are predicted based on the known structure and typical fragmentation of azo dyes.
| Parameter | Value | Notes |
| Molecular Weight | 369.5 g/mol | C₂₂H₃₁N₃O₂ |
| Retention Time (t_R_) | Variable | Dependent on specific GC conditions. |
| Molecular Ion (M⁺) | m/z 369 | The parent ion.[2] |
| Characteristic Fragments | m/z 192, 164, 105, 77 | Predicted fragments from the cleavage of the azo bond and subsequent fragmentations. |
| SIM Ions to Monitor | m/z 369, 192, 164 | Recommended for selective and sensitive detection. |
| Limit of Detection (LOD) | Target: < 0.05 mg/L | Based on reported HPLC methods. |
| Limit of Quantification (LOQ) | Target: < 0.15 mg/L | Based on reported HPLC methods. |
Mass Spectral Fragmentation
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 369. The fragmentation pattern is dominated by the cleavage of the azo (-N=N-) bond, which is characteristic of this class of compounds. The primary fragments are anticipated to be:
-
m/z 192: Resulting from the [C₁₂H₁₈NO]⁺ fragment.
-
m/z 164: Resulting from the [C₁₀H₁₄N₂]⁺ fragment.
-
m/z 105: Phenylazo group [C₆H₅N₂]⁺.
-
m/z 77: Phenyl group [C₆H₅]⁺.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the identification of this compound in fuel samples. The simple sample preparation and the specificity of mass spectrometric detection make this a valuable tool for regulatory monitoring and forensic analysis. For quantitative purposes, the method should be validated according to internal laboratory and relevant regulatory guidelines.
References
Application Notes & Protocols: Standard Operating Procedure for Sample Preparation and Analysis of Fuel Containing Solvent Yellow 124
Introduction
Solvent Yellow 124 (SY124), chemically known as N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, has been widely utilized within the European Union as a fiscal marker, designated "Euromarker," since 2002.[1][2] Its purpose is to distinguish gas oils and kerosene intended for heating, which are taxed at a lower rate, from higher-taxed diesel fuel for motor vehicles.[1] The standard marking level is at a concentration of 6 to 9 mg/L.[3][4]
The primary analytical characteristic of this compound is its susceptibility to acid hydrolysis. In the presence of a dilute acid, the acetal group is cleaved, yielding a water-soluble, protonated form that appears bright red.[1][5] This property forms the basis for a simple field screening test. For accurate quantification, High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is the established reference method.[5][6]
These application notes provide detailed standard operating procedures for both a rapid qualitative screening and a definitive quantitative analysis of this compound in fuel samples.
NOTE: As of January 2024, the European Union has mandated the replacement of this compound with a more robust marker, ACCUTRACE™ Plus, to counteract fraudulent removal ("laundering") of the marker.[7] These protocols remain relevant for the analysis of legacy samples and for regions that may still utilize similar azo dye markers.
Experimental Protocols
Protocol 1: Qualitative Field Screening via Acid Extraction
This protocol describes a rapid, qualitative method to determine the presence of this compound in a fuel sample. It is based on the visible color change of the marker upon acid hydrolysis.
Methodology:
-
Sample Collection: Obtain a representative fuel sample (approximately 15 mL) in a clear, solvent-resistant container, such as a glass test tube or vial with a screw cap.
-
Reagent Addition: Add approximately 5 mL of 10% hydrochloric acid (HCl) solution to the fuel sample. This creates a biphasic system with the aqueous acid layer at the bottom.
-
Extraction: Securely cap the container and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the extraction of the hydrolyzed marker from the fuel (organic phase) into the aqueous phase.
-
Phase Separation: Allow the container to stand undisturbed for 1-2 minutes until the two phases (fuel and aqueous acid) have clearly separated.
-
Observation: Observe the color of the lower aqueous layer.
-
Positive Result: The appearance of a distinct bright red color in the lower aqueous layer indicates the presence of this compound. The intensity of the color can give a rough indication of the marker's concentration. This method can detect levels as low as 0.3 ppm.[1][2]
-
Negative Result: The lower aqueous layer remains colorless or its original color.
-
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol details the reference method for the precise quantification of this compound in fuel samples using normal-phase HPLC.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard in xylene (e.g., 100 mg/L).
-
From the stock solution, prepare a series of at least three calibration standards in xylene, bracketing the expected sample concentration range (e.g., 2 mg/L, 5 mg/L, and 10 mg/L).
-
Optional (for enhanced precision): Add an internal standard, such as Pigment Yellow 3, at a constant concentration to all calibration standards and samples.[8]
-
-
Sample Preparation:
-
Allow the fuel sample to equilibrate to room temperature.
-
Using a syringe, draw an aliquot of the fuel sample and filter it through a 0.45 µm syringe filter (PTFE or similar solvent-compatible membrane) into an HPLC vial.[6]
-
Direct injection of the filtered fuel is typically sufficient. If the marker concentration is expected to be very high, dilute the sample with xylene.
-
-
HPLC System and Conditions:
-
Configure an HPLC system with a pump capable of gradient elution, an autosampler, a column oven, and a UV/Vis or Diode Array Detector (DAD).
-
The detailed instrumental parameters are summarized in Table 1.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved. A 7-minute pre-conditioning flush may be required between runs to ensure reproducibility.[6]
-
Inject the prepared standards and samples.
-
Monitor the chromatogram at the specified wavelengths.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to the analytical standards.
-
Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the standards against their known concentrations. A linear regression forced through the origin is typically used.
-
Calculate the concentration of this compound in the fuel samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
Table 1: Summary of Quantitative HPLC Parameters
| Parameter | Specification |
| HPLC Column | |
| Type | Normal-Phase Silica (e.g., Agilent Zorbax Rx-SIL)[6] |
| Dimensions | 250 mm x 4.6 mm ID[6] |
| Particle Size | 5 µm[6] |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| Mobile Phase | |
| Solvents | A: Hexane, B: Toluene, C: Ethyl Acetate[6] |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 10.0 | |
| 15.0 | |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection | |
| Injection Volume | 10 - 20 µL |
| Detection | |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Wavelengths | Primary: 410 nm, Secondary: 450 nm.[9] (Note: Max absorption is ~390 nm[6]) |
| Calibration | |
| Standards | 3-point calibration in xylene, forced through zero[9] |
| Internal Standard | Pigment Yellow 3 (Optional)[8] |
Visual Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. eur-lex.europa.eu [eur-lex.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 9. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
Application Notes and Protocols: Solvent Yellow 124 as a Potential Tracer in Environmental Science
Disclaimer: Solvent Yellow 124 is primarily known for its use as a fuel marker, specifically as the "Euromarker" for distinguishing between taxed and untaxed diesel fuel.[1][2] Its intentional use as a tracer in environmental science is not well-documented. The following application notes and protocols are presented as a hypothetical use case based on its chemical and physical properties, and are intended for research and scientific professionals who may consider its use in specific, controlled environmental studies. Environmental fate and potential toxicity should be carefully considered before any application.
Introduction
This compound is a yellow azo dye with high solubility in nonpolar solvents and low solubility in water.[3] These characteristics, along with its distinct color and detectability, suggest its potential as a tracer in specific environmental science applications, such as tracking the movement of hydrocarbon-based contaminants or in specific hydrological studies where a solvent-soluble tracer is required.
A key feature of this compound is its hydrolysis under acidic conditions. This reaction cleaves an acetal group, rendering the molecule water-soluble and changing its color to red, which can be used for both qualitative and quantitative analysis.[2][4]
Note: In the European Union, this compound has been replaced by ACCUTRACE™ Plus as the official fuel marker.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for predicting its behavior in environmental systems and for developing analytical methods.
| Property | Value | Reference |
| Chemical Name | N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline | [1] |
| Molecular Formula | C₂₂H₃₁N₃O₂ | [1] |
| Molecular Weight | 369.50 g/mol | [1] |
| Appearance | Yellow solid | [3] |
| Solubility in Water | 0.2 - 34.3 mg/L | [3] |
| Solubility in Organic Solvents | Soluble in hydrocarbon solvents, toluene | [3] |
| Density | 1.02 g/cm³ | [4] |
| Boiling Point | 488.9 °C | [4] |
| pH (in powder form) | 6-7 | [5] |
| UV-Vis Absorption Maximum (λmax) | 412 nm |
Potential Applications in Environmental Science
While not a conventional environmental tracer, the properties of this compound lend themselves to the following potential applications:
-
Tracing Hydrocarbon Spills: Its high solubility in hydrocarbons makes it a candidate for marking and tracking the movement of oil and fuel spills in soil and water.
-
Subsurface Contaminant Transport Studies: In hydrogeology, it could potentially be used to trace the movement of non-aqueous phase liquids (NAPLs) in the subsurface.
-
Soil Column Leaching Experiments: To study the transport and fate of hydrophobic compounds in soil.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from water and soil matrices. These are adapted from existing methods for azo dyes and other hydrophobic organic compounds.
Analysis of this compound in Water Samples
This protocol describes the solid-phase extraction (SPE) of this compound from water samples followed by High-Performance Liquid Chromatography (HPLC) analysis.
4.1.1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
C18 SPE cartridges
-
Glass fiber filters (0.45 µm)
-
Volumetric flasks, pipettes, and vials
4.1.2. Sample Preparation and Extraction
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass a known volume (e.g., 100 mL) of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection vial.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4.1.3. HPLC Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 410 nm.
-
Quantification: Prepare a calibration curve using standard solutions of this compound in methanol.
4.1.4. Qualitative Field Test
A rapid qualitative test can be performed by acidifying a portion of the water sample with a few drops of dilute hydrochloric acid. A color change from yellow to red indicates the presence of the hydrolyzed form of this compound.[2][4]
Analysis of this compound in Soil Samples
This protocol details the ultrasound-assisted extraction of this compound from soil samples, followed by HPLC analysis.
4.2.1. Materials and Reagents
-
Same as for water analysis, plus:
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
4.2.2. Sample Preparation and Extraction
-
Collect soil samples and air-dry them in the dark to a constant weight.
-
Sieve the soil through a 2 mm sieve to remove large debris.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 2 g of anhydrous sodium sulfate to the soil to remove residual moisture.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 5-8) with a fresh portion of the solvent mixture.
-
Combine the supernatants and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
4.2.3. HPLC Analysis
-
Follow the same HPLC conditions as described for water sample analysis (Section 4.1.3).
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound in environmental samples.
Environmental Fate and Considerations
This compound is a persistent organic pollutant. As an azo dye, its degradation in the environment is expected to be slow, particularly in the absence of light.[3] The primary degradation pathway is likely the reductive cleavage of the azo bond.[3] Due to its hydrophobic nature, it has the potential to bioaccumulate.[3] Its use in environmental tracing studies should be limited to controlled experiments where its release and potential impact can be carefully managed and monitored. The potential for photodegradation in aqueous solutions should also be considered when designing experiments.
References
- 1. Exploring the progress and challenges of ultrasonic technology in environmental remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Focused Ultrasound-Assisted Extraction to the Determination of Persistent Organic Pollutants (POPs) in Soil Samples | Semantic Scholar [semanticscholar.org]
- 3. Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Forensic analysis techniques for detecting illegal fuel laundering of Solvent Yellow 124
Application Notes and Protocols for Researchers and Scientists
Introduction
Solvent Yellow 124, an azo dye, is widely used as a fiscal marker in lower-taxed fuels, such as heating oil and agricultural diesel, to distinguish them from higher-taxed transportation fuels. The illegal removal of this marker, a process known as fuel laundering, is a significant form of tax evasion. This document provides detailed application notes and experimental protocols for the forensic analysis of this compound in fuel samples, aimed at aiding researchers, scientists, and drug development professionals in detecting and quantifying this marker and its degradation products.
Fuel laundering typically involves treating the marked fuel with strong acids to hydrolyze and remove the this compound dye. This process, however, leaves behind characteristic chemical signatures, including residual marker and specific degradation products, which can be detected using various analytical techniques. The primary analytical challenges lie in the complex hydrocarbon matrix of fuel and the often low concentrations of the target analytes.
This document outlines the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy. Detailed protocols, quantitative data, and visual workflows are provided to guide the forensic investigation of suspected laundered fuel.
Key Analytical Techniques
A variety of analytical methods can be employed for the detection and quantification of this compound. The choice of technique often depends on the required sensitivity, selectivity, and the stage of the investigation (e.g., screening vs. confirmatory analysis).
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis detection is a robust and widely used method for the quantitative analysis of this compound in fuel.[1][2] It offers excellent separation of the marker from the complex fuel matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it an ideal technique for identifying both the intact marker and its degradation products, especially at trace levels.[3] The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity for targeted analysis.
-
Fluorescence Spectroscopy: This technique offers a rapid and sensitive screening method for the presence of this compound.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the different analytical techniques used to detect this compound.
Table 1: Comparison of Detection Limits for this compound
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV/Vis | 0.020 mg/L | 0.065 mg/L | [6] |
| Fluorescence Spectroscopy | 0.042 mg/L | Not Reported | [4][5] |
| Acid Extraction & Visual Test | ~0.3 ppm (~0.3 mg/L) | Not Applicable | [7] |
Table 2: Performance Characteristics of HPLC Methods for this compound Analysis
| Parameter | Value | Concentration Level | Reference |
| Repeatability (RSDr) | 0.68% | 6 mg/L | [6] |
| Reproducibility (RSDR) | 3.8% | 6 mg/L | [6] |
| Repeatability (RSDr) | 5.4% | 0.12 mg/L | [6] |
| Reproducibility (RSDR) | 13.5% | 0.12 mg/L | [6] |
| Recovery | 70-110% | 0.01 to 2 mg/kg | |
| Recovery | 85-96% | 0.01 to 0.1 mg/kg |
Experimental Protocols
Protocol 1: Analysis of this compound in Diesel by HPLC-UV/Vis
This protocol details a method for the quantitative determination of this compound in diesel fuel using High-Performance Liquid Chromatography with a UV-Vis detector.
1. Sample Preparation:
-
Fuel samples can often be injected directly after filtration.[2]
-
Filter the diesel sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
If necessary, dilute the sample with a suitable solvent like hexane or a mixture of hexane and toluene.
2. HPLC-UV/Vis System and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent Zorbax Rx-SIL, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of hexane, toluene, and ethyl acetate.[1]
-
Initial: 70% Hexane / 30% Toluene
-
Gradient to: 93% Toluene / 7% Ethyl Acetate over 8 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV/Vis Detector Wavelength: 390 nm for this compound.[1] Additional wavelengths can be monitored for other dyes if present (e.g., 535 nm for Solvent Red 19, 650 nm for Solvent Blue 35).[1]
3. Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., xylene or toluene) at concentrations ranging from 0.1 mg/L to 10 mg/L.[4]
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Protocol 2: Detection of this compound and its Degradation Products by GC-MS
This protocol provides a general guideline for the analysis of this compound and potential degradation products in fuel samples using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
For the analysis of the intact marker in laundered fuel, a simple dilution with a suitable solvent may be sufficient.
-
For the analysis of laundering residues (acidic sludge), a liquid-liquid extraction is necessary.
-
Neutralize the acidic sludge sample carefully with a base (e.g., sodium hydroxide solution).
-
Extract the aqueous phase with a non-polar solvent like dichloromethane or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
-
2. GC-MS System and Conditions:
-
GC-MS System: An Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 15°C/min.
-
Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For identifying unknown degradation products (mass range 50-550 amu).
-
Selected Ion Monitoring (SIM): For sensitive and selective quantification of this compound and known degradation products. Specific ions for this compound would need to be determined from its mass spectrum.
-
3. Data Analysis:
-
In full scan mode, identify potential degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).
-
In SIM mode, quantify the target analytes using calibration curves prepared from standards.
Protocol 3: Screening of this compound by Fluorescence Spectroscopy
This protocol describes a rapid screening method for the presence of this compound in fuel using fluorescence spectroscopy.
1. Sample Preparation:
-
Diesel oil samples can often be analyzed directly without any sample preparation.[4]
-
If the sample is highly colored or turbid, dilution with a non-fluorescent solvent like hexane may be necessary.
2. Fluorescence Spectrometer and Conditions:
-
Spectrofluorometer: A PerkinElmer LS 55 or equivalent.
-
Excitation Wavelength: Scan a range from 250 nm to 500 nm.
-
Emission Wavelength: Scan a range from 300 nm to 600 nm.
-
Slit Widths: 5 nm for both excitation and emission.
-
Scan Speed: 1200 nm/min.
3. Data Analysis:
-
Acquire the excitation-emission matrix (EEM) for the fuel sample.
-
The presence of this compound will result in a characteristic fluorescence signal at specific excitation and emission wavelengths.
-
For quantitative analysis, a partial least squares (PLS) regression model can be developed using a set of calibration samples with known concentrations of this compound.[4]
Visualizations
Fuel Laundering and Forensic Analysis Workflow
Caption: Workflow of fuel laundering and subsequent forensic analysis.
Chemical Pathway of this compound Degradation
Caption: Acid-catalyzed hydrolysis of this compound during fuel laundering.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. Forensic Workflow Elucidation → Area → Sustainability [esg.sustainability-directory.com]
- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 5. Simultaneous determination of this compound and Solvent Red 19 in diesel oil using fluorescence spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of residue analysis [fao.org]
- 7. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
Application Notes and Protocols for the Detection of Solvent Yellow 124 via Acid-Catalyzed Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 124, also known as Euromarker, is a yellow azo dye utilized primarily as a fiscal marker in lower-taxed fuels, such as heating oil, to distinguish them from higher-taxed motor diesel fuel.[1] Its detection is crucial for customs and law enforcement to prevent tax fraud. The key characteristic of this compound that allows for its simple and rapid detection is its susceptibility to acid-catalyzed hydrolysis. This process cleaves an acetal group from the molecule, leading to a distinct color change and a significant increase in water solubility, which forms the basis of the detection protocols described herein.[2][3]
The hydrolysis reaction transforms the yellow, fuel-soluble dye into a red, water-soluble product.[4] This allows for both a straightforward visual field test and more precise quantitative analysis in a laboratory setting. This document provides detailed protocols for both qualitative and quantitative detection of this compound.
Principle of Detection
The detection of this compound is based on the acid-catalyzed hydrolysis of its acetal group. In its native state, the acetal group renders the molecule nonpolar and soluble in diesel fuel. When the fuel sample is mixed with a dilute acid, typically hydrochloric acid (HCl), the acetal is hydrolyzed.[2][3] This chemical transformation results in two key changes:
-
Color Change: The hydrolysis product is a water-soluble form of the dye that appears red in an acidic environment.[2][3]
-
Increased Polarity: The removal of the acetal group significantly increases the polarity of the dye molecule, causing it to partition from the nonpolar fuel phase into the aqueous acid phase.
These changes allow for easy visual identification of the marker's presence or its extraction for subsequent quantitative analysis.
Data Presentation
| Parameter | Value | Analytical Method |
| Typical Concentration in Fuel | 6-9 mg/L | Standard Addition |
| Visual Detection Limit | ~0.3 ppm | Visual Inspection |
| UV-Vis λmax (in organic solvent) | 412 nm | UV-Vis Spectroscopy |
| Limit of Detection (LOD) by HPLC | 0.020 mg/L | HPLC-UV/Vis |
| Limit of Quantification (LOQ) by HPLC | 0.065 mg/L | HPLC-UV/Vis |
Experimental Protocols
Protocol 1: Qualitative Visual Field Test
This protocol describes a rapid and simple method for the visual detection of this compound in fuel samples.
Materials:
-
Fuel sample suspected of containing this compound
-
Dilute Hydrochloric Acid (HCl), e.g., 1 M solution
-
Clear glass test tube or vial with a screw cap
-
Pipettes or droppers
Procedure:
-
Sample Collection: Collect a representative sample of the fuel to be tested.
-
Dispensing: Add approximately 5 mL of the fuel sample to a clear glass test tube.
-
Acid Addition: Add approximately 2 mL of 1 M hydrochloric acid to the same test tube.
-
Mixing: Securely cap the test tube and shake it vigorously for 30-60 seconds. This ensures intimate contact between the fuel and the acid, facilitating the extraction and hydrolysis of the dye.
-
Phase Separation: Allow the test tube to stand undisturbed for 1-2 minutes. The fuel (less dense) and the aqueous acid layer will separate.
-
Observation: Observe the color of the lower aqueous layer.
-
Positive Result: A distinct red or pink color in the lower aqueous layer indicates the presence of this compound.
-
Negative Result: The lower aqueous layer remains colorless or its original color.
-
Protocol 2: Quantitative Analysis by UV-Visible Spectrophotometry
This protocol outlines the procedure for the quantitative determination of this compound after acid extraction. This method is suitable for laboratory settings.
Materials:
-
Fuel sample
-
Dilute Hydrochloric Acid (HCl), e.g., 1 M solution
-
Separatory funnel
-
Beakers and volumetric flasks
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., isooctane) at known concentrations.
-
Extraction of Standards: Extract a known volume of each standard solution with a fixed volume of 1 M HCl in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the aqueous (lower) layer containing the red, hydrolyzed dye.
-
Calibration Curve: Measure the absorbance of the extracted aqueous standards at the wavelength of maximum absorbance (λmax) for the hydrolyzed product. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Accurately measure a known volume of the fuel sample (e.g., 25 mL) and place it in a separatory funnel.
-
Sample Extraction: Add a known volume of 1 M HCl (e.g., 10 mL) to the separatory funnel.
-
Mixing and Separation: Shake the funnel vigorously for 1-2 minutes and then allow the phases to separate completely.
-
Aqueous Phase Collection: Carefully drain the lower aqueous layer into a clean beaker.
-
Spectrophotometric Measurement: Measure the absorbance of the extracted aqueous sample at the same λmax used for the standards.
-
Quantification: Determine the concentration of this compound in the extract from the calibration curve. Calculate the original concentration in the fuel sample, taking into account the volumes of fuel and acid used in the extraction.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the detection of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
References
Application Notes and Protocols for the Analytical Screening of Solvent Yellow 124
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 124, a yellow azo dye, has been primarily utilized as a fiscal marker in the European Union to differentiate between taxed motor diesel fuel and lower-taxed heating oil.[1][2] This substance, also known as Euromarker, was added to heating fuels at a concentration of approximately 6 to 7 mg/L.[1] Its detection is crucial for customs and excise authorities to prevent fuel fraud. The analytical screening for this compound is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. This document provides a detailed workflow and protocols for its robust analytical screening.
It is important to note that as of January 2024, this compound is being replaced by a new, more robust marker, ACCUTRACE™ Plus, which is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3] However, the historical presence and potential for legacy use of this compound necessitate the continued availability of reliable analytical methods.
Analytical Workflow Overview
The general workflow for the screening of this compound in fuel samples involves sample preparation, instrumental analysis, and data interpretation. The primary method of analysis is HPLC, which offers reliable quantification. A qualitative rapid screening can also be performed using a simple acid-base colorimetric test.
Below is a diagram illustrating the comprehensive analytical workflow for this compound screening.
Experimental Protocols
Qualitative Screening: Acid Extraction and Colorimetric Test
This method is based on the principle that this compound hydrolyzes in an acidic medium, causing a distinct color change from yellow to red.[1][2]
Materials:
-
Fuel sample
-
Diluted hydrochloric acid (e.g., 1 M HCl)
-
Test tubes
-
Vortex mixer (optional)
Protocol:
-
Place 5 mL of the fuel sample into a test tube.
-
Add 5 mL of diluted hydrochloric acid to the test tube.
-
Cap the test tube and shake vigorously for 30 seconds. A vortex mixer can be used for thorough mixing.
-
Allow the two phases to separate.
-
Observe the color of the lower aqueous phase.
-
Positive Result: A red or pink color in the aqueous phase indicates the presence of this compound.
-
Negative Result: The aqueous phase remains colorless.
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
This protocol is based on the European Union's reference method for the determination of this compound.[2][4][5]
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV/Vis detector.
-
Normal-phase silica column (5 µm particle size, 200-250 mm length, 3.0-5.0 mm internal diameter).[2]
-
This compound analytical standard.
-
Toluene, HPLC grade.
-
Ethyl acetate, HPLC grade.
-
Xylene, for standard preparation.[6]
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
| Parameter | Value |
| Column | Normal-phase silica, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Ethyl acetate : Toluene (2:98, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 410 nm and 450 nm[6] |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in xylene (e.g., 100 mg/L).
-
From the stock solution, prepare a series of calibration standards in xylene, for example, at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.[2]
-
-
Sample Preparation:
-
Allow the fuel sample to reach room temperature.
-
Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. No further extraction is typically necessary for diesel samples.[1]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared fuel samples.
-
A blank (xylene) should be run periodically to check for carryover.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC method as determined in a European interlaboratory validation study.[5]
Table 1: Method Precision at Different Concentration Levels
| Nominal Concentration (mg/L) | Repeatability Standard Deviation (Sr) | Reproducibility Standard Deviation (SR) | Relative Repeatability Standard Deviation (RSDr) | Relative Reproducibility Standard Deviation (RSDR) |
| 0.12 | 0.0065 mg/L | 0.016 mg/L | 5.4% | 13.5% |
| 6.0 | 0.041 mg/L | 0.23 mg/L | 0.68% | 3.8% |
Table 2: Method Detection and Quantification Limits
| Parameter | Value (mg/L) |
| Limit of Detection (LOD) | 0.020[5] |
| Limit of Quantification (LOQ) | 0.065[5] |
Logical Relationships in HPLC Method Validation
The validation of the HPLC method ensures its suitability for the intended purpose. The following diagram illustrates the key relationships between different validation parameters.
Conclusion
The provided protocols and data offer a robust framework for the analytical screening of this compound in fuel samples. The HPLC method, in particular, provides reliable and quantifiable results that are essential for regulatory compliance and forensic investigations. While the use of this compound is being phased out, these methods remain valuable for analyzing legacy samples and ensuring a smooth transition to newer fuel marking technologies. For all analytical work, it is crucial to use certified reference materials and follow established quality control procedures to ensure the accuracy and validity of the results.
References
Application Note: Quantitative Determination of Solvent Yellow 124 using UV-Visible Spectrophotometry
Introduction
Solvent Yellow 124 is a yellow azo dye primarily used as a fuel marker within the European Union to distinguish between heating oil and higher-taxed motor diesel fuel.[1] Its distinct chemical structure, featuring an azo group (–N=N–), is responsible for its characteristic yellow color.[2] Accurate and reliable quantification of this compound is crucial for regulatory compliance and preventing tax evasion. This application note describes a validated UV-Visible spectrophotometric method for the quantitative determination of this compound, suitable for researchers, scientists, and professionals in the fuel and drug development industries.
Principle
The quantitative determination of this compound is based on its absorption of light in the visible region of the electromagnetic spectrum. The compound exhibits a primary absorption maximum (λmax) at approximately 412 nm, which corresponds to the π-π* transition of the azo chromophore.[2][3] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample at its λmax and comparing it to a calibration curve prepared from standards of known concentrations, the concentration of this compound in the sample can be accurately determined.
Method Validation Summary
While direct UV-Visible spectrophotometry is a viable technique, the European Union's reference method for the determination of this compound in gas oil and kerosene involves High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.[4][5][6] The validation data from this reference method provides a benchmark for the performance of quantitative analysis of this compound.
Table 1: Summary of Method Validation Parameters (HPLC-UV/Vis Method)
| Parameter | Concentration Level | Result |
| Repeatability (RSDr) | 6 mg/L | 0.68% |
| 0.12 mg/L | 5.4% | |
| Reproducibility (RSDR) | 6 mg/L | 3.8% |
| 0.12 mg/L | 13.5% | |
| Limit of Detection (LOD) | - | 0.020 mg/L |
| Limit of Quantification (LOQ) | - | 0.065 mg/L |
Data sourced from a validation study of the EU's reference HPLC-UV/Vis method.[5]
Experimental Protocol: UV-Visible Spectrophotometric Determination of this compound
1. Instrumentation and Materials
-
UV-Visible Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Analytical balance
-
This compound analytical standard (purity > 99%)[4]
-
Toluene or Xylene (spectrophotometric grade)[4]
2. Preparation of Standard Solutions
2.1. Stock Standard Solution (e.g., 100 mg/L)
-
Accurately weigh approximately 10.0 mg of this compound analytical standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (toluene or xylene).
-
Mix thoroughly to ensure a homogenous solution.
2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock standard solution with the solvent. A suggested concentration range for the calibration curve is 1.0 to 10.0 mg/L.
Table 2: Preparation of Working Standard Solutions
| Desired Concentration (mg/L) | Volume of Stock Solution (100 mg/L) to be Diluted | Final Volume (mL) |
| 1.0 | 1.0 mL | 100 |
| 2.5 | 2.5 mL | 100 |
| 5.0 | 5.0 mL | 100 |
| 7.5 | 7.5 mL | 100 |
| 10.0 | 10.0 mL | 100 |
3. Sample Preparation
For fuel samples, a direct measurement may be possible if the concentration is within the calibration range and the matrix does not interfere. If the expected concentration is high, dilute the sample gravimetrically with the chosen solvent to bring it within the linear range of the assay.[4]
4. Spectrophotometric Measurement
-
Set the UV-Visible spectrophotometer to scan a wavelength range of 350 nm to 550 nm to observe the full absorption spectrum.
-
Use the solvent (toluene or xylene) as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution at the determined λmax (approximately 412 nm).[2][3]
5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Determine the concentration of this compound in the sample solution by substituting its absorbance value into the linear regression equation.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Experimental Workflow
Caption: Workflow for the quantitative determination of this compound.
Safety Precautions
This compound is considered a hazardous substance.[7] Toluene and xylene are flammable and toxic solvents. All handling of these chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Dispose of all chemical waste according to institutional guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 34432-92-3 [smolecule.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Novel research applications of Solvent Yellow 124 outside of fuel marking
Novel Research Applications of Solvent Yellow 124 Beyond Fuel Marking
For Researchers, Scientists, and Drug Development Professionals
This document outlines potential, novel research applications for this compound, a lipophilic azo dye traditionally used as a fuel marker. While its use in biological research is not yet established, its chemical and photophysical properties suggest its utility as a fluorescent probe for imaging lipid-rich structures and as a candidate for biological activity screening. The following application notes and protocols are provided as a guide for researchers to explore these potential uses.
Application Note 1: Fluorescent Staining of Intracellular Lipid Droplets
Introduction:
Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer. Fluorescent microscopy is a powerful tool for studying lipid droplet dynamics. This compound, due to its high lipophilicity, presents a potential candidate for staining these nonpolar structures within cells. Its potential solvatochromic properties could also provide information about the local lipid environment.
Principle:
This compound is a hydrophobic molecule that is expected to preferentially partition into the neutral lipid core of intracellular lipid droplets. Upon excitation with an appropriate light source, the dye is expected to fluoresce, allowing for the visualization of lipid droplets using fluorescence microscopy. The emission spectrum may shift depending on the polarity of the lipid environment, offering potential insights into lipid composition.
Hypothetical Performance Data:
The following table presents hypothetical data from a concentration-response experiment to determine the optimal working concentration of this compound for live-cell imaging of lipid droplets. This data is illustrative and would need to be determined experimentally.
| Concentration (µM) | Signal-to-Noise Ratio | Photostability (% initial intensity after 5 min) | Cytotoxicity (% viable cells after 24h) | Notes |
| 0.1 | 6 ± 1.2 | 90 ± 5 | 99 ± 1 | Low signal, but excellent photostability and no toxicity. |
| 0.5 | 18 ± 2.5 | 85 ± 6 | 98 ± 2 | Good signal with high photostability and low toxicity. |
| 1.0 | 42 ± 5.1 | 78 ± 7 | 96 ± 3 | Potentially optimal concentration with strong signal. |
| 2.5 | 55 ± 6.8 | 65 ± 9 | 85 ± 5 | Bright signal, but noticeable photobleaching and some cytotoxicity. |
| 5.0 | 58 ± 6.2 | 50 ± 11 | 70 ± 8 | Very bright, but significant photobleaching and cytotoxicity. |
Experimental Protocol: Staining of Lipid Droplets in Cultured Cells
Materials:
-
This compound (CAS 34432-92-3)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (hypothetically, Ex/Em around 488/530 nm, to be determined experimentally)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%). To induce lipid droplet formation, cells can be treated with oleic acid (100-400 µM) for 12-24 hours prior to staining.
-
Staining Solution Preparation: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 0.1 to 5 µM).
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess dye.
-
Imaging: Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging buffer. Image the cells immediately using a fluorescence microscope.
Visualization:
Application Notes and Protocols for the Synthesis of Functionalized Solvent Yellow 124 Derivatives in Targeted Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 124 is a lipophilic azo dye, recognized for its use as a fuel marker. Its inherent properties, such as its chromophoric azo bond and potential for fluorescence, make it an attractive scaffold for the development of sophisticated tools for targeted research. By introducing specific functional groups onto the this compound backbone, it is possible to create derivatives for a range of biomedical applications. These applications include, but are not limited to, fluorescent imaging of cellular microenvironments, targeted drug delivery systems, and activatable photodynamic therapy agents.
The core principle behind the application of these derivatives in biological systems often revolves around the cleavage of the azo (–N=N–) bond. This bond is susceptible to reduction by azoreductase enzymes, which are notably overexpressed in hypoxic environments characteristic of solid tumors.[1] This unique feature allows for the design of "turn-on" probes and pro-drugs that are selectively activated in diseased tissues, thereby minimizing off-target effects.[2][3]
This document provides detailed protocols for the synthesis of functionalized this compound derivatives and their subsequent application in targeted research, supported by data and workflow visualizations.
Functionalization Strategies
The introduction of functional groups to the this compound molecule can be primarily achieved through two strategic approaches:
-
Synthesis from a Functionalized Coupling Component: This is the more versatile and common approach. It involves the synthesis of a modified N,N-dialkylaniline precursor that already contains a desired functional group (e.g., a carboxylic acid, amine, or azide). This functionalized aniline is then used as the coupling component in a standard azo coupling reaction with a diazonium salt. This method allows for precise control over the location and type of functional group.
-
Post-Synthesis Modification: This strategy involves the chemical modification of the this compound molecule after it has been synthesized.[4][5] This can be more challenging due to the need for selective reactions that do not interfere with the azo bond or other parts of the molecule. However, it can be a viable option for certain modifications.
Applications in Targeted Research
As Fluorescent Probes for Hypoxia Imaging
The overexpression of azoreductases in the hypoxic microenvironment of solid tumors provides a unique opportunity for targeted imaging.[1] Functionalized this compound derivatives can be designed as "turn-on" fluorescent probes. In their native state, the azo bond quenches the fluorescence of a tethered fluorophore.[2] Upon entering a hypoxic cell, azoreductases cleave the azo bond, releasing the fluorophore from its quencher and resulting in a detectable fluorescent signal.[3][6] This allows for the specific visualization of hypoxic tumor cells.[7]
For Targeted Drug Delivery
Functionalized derivatives of this compound can be conjugated to targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors on cancer cells.[8] This targeted approach can be used to deliver potent cytotoxic drugs directly to the tumor site, thereby increasing their therapeutic efficacy and reducing systemic toxicity. The azo bond can also be designed to be cleaved under hypoxic conditions, leading to the release of the drug specifically within the tumor.
In Photodynamic Therapy (PDT)
Azo dyes can be engineered to act as photosensitizers for photodynamic therapy.[9] Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are toxic to surrounding cells. By functionalizing the azo dye with a targeting moiety, it can be selectively delivered to cancer cells. Subsequent light activation would then lead to localized cell death, offering a targeted and minimally invasive cancer treatment modality.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Hypothetical Functionalized Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (ΦF) | Key Features |
| This compound | C₂₂H₃₁N₃O₂ | 369.51 | ~410 | - | - | Lipophilic, fuel marker. |
| SY124-COOH | C₂₄H₃₁N₃O₄ | 441.53 | ~415 | ~550 (after reduction) | ~0.35 (after reduction) | Carboxyl group for bioconjugation. Hypoxia-activated fluorescence. |
Table 2: Summary of Synthetic Protocol Conditions and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Diazotization | Aniline, NaNO₂, HCl | Water/Acid | 0-5 | 0.5 | >95 (in solution) |
| Azo Coupling | Diazonium salt, SY124-Precursor-COOH | Acetic Acid/Water | 0-5 | 2-4 | 75-85 |
| Bioconjugation | SY124-COOH, BSA, EDC, NHS | PBS (pH 7.4) | Room Temperature | 4-6 | N/A (conjugation efficiency) |
Experimental Protocols
Protocol 1: General Synthesis of an Azo Dye (Diazotization and Azo Coupling)
This protocol outlines the fundamental two-step process for the synthesis of azo dyes.
Materials:
-
Aromatic amine (e.g., aniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling component (e.g., a functionalized N,N-dialkylaniline)
-
Sodium acetate
-
Ice
-
Deionized water
-
Stir plate and stir bar
-
Beakers and flasks
Procedure:
Step 1: Diazotization
-
In a beaker, dissolve the aromatic amine (10 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (10 mmol) in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. The resulting solution contains the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component (10 mmol) in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by slowly adding a saturated solution of sodium acetate.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. The azo dye will precipitate out of the solution.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Carboxyl-Functionalized this compound Derivative (SY124-COOH)
This protocol describes a plausible route to a carboxyl-functionalized derivative of this compound, starting from aniline and a custom-synthesized coupling component.
Materials:
-
Aniline
-
N-ethyl-N-(2-hydroxyethyl)aniline
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH)
-
Trifluoroacetic acid (TFA)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of the Protected Coupling Component
-
In a flame-dried flask under an inert atmosphere, dissolve N-ethyl-N-(2-hydroxyethyl)aniline (10 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C and add sodium hydride (12 mmol, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction back to 0 °C and add tert-butyl bromoacetate (11 mmol) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and purify by column chromatography to obtain N-ethyl-N-(2-(tert-butoxycarbonylmethoxy)ethyl)aniline.
Step 2: Azo Coupling to form Protected SY124-COOH
-
Prepare the benzenediazonium chloride solution from aniline (10 mmol) as described in Protocol 1, Step 1.
-
Dissolve the protected coupling component from the previous step (10 mmol) in a mixture of acetic acid and water.
-
Perform the azo coupling reaction as described in Protocol 1, Step 2, to yield the tert-butyl protected SY124-COOH derivative.
Step 3: Deprotection to Yield SY124-COOH
-
Dissolve the protected SY124-COOH derivative (5 mmol) in dichloromethane (20 mL).
-
Add trifluoroacetic acid (10 mL) and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product, SY124-COOH.
Protocol 3: Bioconjugation of SY124-COOH to a Protein (BSA)
This protocol details the conjugation of the carboxyl-functionalized derivative to a model protein, Bovine Serum Albumin (BSA), using EDC/NHS chemistry.[10]
Materials:
-
SY124-COOH
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing
Procedure:
-
Dissolve SY124-COOH (1 mg) in 100 µL of DMSO.
-
In a separate tube, dissolve EDC (2 mg) and NHS (3 mg) in 500 µL of cold PBS.
-
Add the SY124-COOH solution to the EDC/NHS solution and incubate for 30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve BSA (10 mg) in 2 mL of PBS.
-
Add the activated SY124-COOH solution to the BSA solution and gently mix.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against PBS at 4 °C for 48 hours, with several changes of the buffer, to remove unconjugated dye and coupling reagents.
-
The resulting solution contains the SY124-BSA conjugate.
Protocol 4: Hypoxia Detection in Cell Culture using a Functionalized SY124 Derivative
This protocol provides a general method for using a "turn-on" fluorescent SY124 derivative to image hypoxic cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hypoxia chamber or incubator with controlled O₂ levels
-
Fluorescent SY124 derivative (e.g., SY124-Fluorophore)
-
Fluorescence microscope
Procedure:
-
Seed the cancer cells on glass-bottom dishes and allow them to adhere overnight.
-
Induce hypoxia by placing one set of dishes in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. Keep a control set of dishes under normoxic conditions (21% O₂).
-
Prepare a stock solution of the fluorescent SY124 derivative in DMSO and dilute it to the final working concentration (e.g., 5-10 µM) in serum-free cell culture medium.
-
Remove the medium from the cells and add the probe-containing medium.
-
Incubate the cells for 1-2 hours under their respective hypoxic or normoxic conditions.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh medium or PBS to the dishes.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the released fluorophore.
-
Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher fluorescence signal in the hypoxic cells indicates the successful detection of the hypoxic environment.
Visualizations
Caption: Hypoxia detection by an azo-based probe.
Caption: Workflow for creating a targeted probe.
Caption: Linking structure to function.
References
- 1. Azodyes as markers for tumor hypoxia imaging and therapy: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel designed azo substituted semi-cyanine fluorescent probe for cytochrome P450 reductase detection and hypoxia imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An azo-based fluorescent probe for the detection of hypoxic tumor cells [ccspublishing.org.cn]
- 8. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for peak asymmetry in HPLC analysis of Solvent Yellow 124
Technical Support Center: HPLC Analysis of Solvent Yellow 124
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak asymmetry during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak asymmetry and how is it measured in HPLC?
A1: Peak asymmetry in HPLC refers to a deviation from the ideal symmetrical Gaussian peak shape. It is commonly observed as either "fronting" (where the front of the peak is sloped) or "tailing" (where the latter part of the peak is drawn out). This distortion is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). A perfectly symmetrical peak has a value of 1.0. An As value greater than 1.2 often indicates a chromatographic issue that needs to be addressed.
Q2: Why is my this compound peak showing asymmetry (tailing)?
A2: Peak tailing for this compound, a basic compound, in reverse-phase HPLC is most commonly due to secondary interactions between the analyte and the stationary phase. The structure of this compound includes a tertiary amine group, which is basic and can interact with acidic residual silanol groups on the surface of silica-based columns.[1][2] This interaction is a common cause of peak tailing for basic compounds.[1] Other potential causes include column contamination, column voids, or sample overload.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[3] The pKa of N,N-diethylaniline, a core structural component of this compound, is approximately 6.6.[1][2] This indicates that the ionization state of this compound is highly dependent on the mobile phase pH.
-
At a low pH (e.g., pH 3) , the residual silanol groups on the silica stationary phase are protonated (Si-OH), reducing their ability to interact with the protonated (positively charged) form of the basic analyte. This minimizes secondary interactions and often leads to improved peak symmetry.
-
At a mid-range pH (around the pKa) , both ionized and non-ionized forms of the analyte exist, which can lead to peak broadening or splitting.[3]
-
At a high pH (e.g., pH > 8, with a pH-stable column) , the basic analyte is in its neutral form, which can also lead to good peak shape. However, standard silica columns are not stable at high pH.
Q4: Can the choice of organic solvent in the mobile phase impact peak asymmetry?
A4: Yes, the organic solvent can influence peak shape. Acetonitrile is known to be effective at improving the peak symmetry of basic compounds.[4] In some cases, mobile phase additives, such as a small amount of a basic compound like triethylamine (TEA), can be used to mask the active silanol sites on the stationary phase, although this is less common with modern, high-purity silica columns.[5]
Troubleshooting Guide for Peak Asymmetry
This section provides a systematic approach to troubleshooting peak asymmetry for this compound.
Summary of Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Adjust mobile phase to a lower pH (e.g., 3.0) using a suitable buffer (e.g., phosphate or formate buffer). Use a modern, end-capped, high-purity silica column. |
| Column Contamination | Implement a column cleaning protocol. Use a guard column to protect the analytical column. |
| Column Overload | Reduce the sample concentration or the injection volume. |
| Column Void | Replace the column. Ensure proper column handling and operating conditions to prevent void formation. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak asymmetry issues with this compound.
Caption: A step-by-step workflow for troubleshooting peak asymmetry in the HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
Objective: To mitigate secondary silanol interactions by adjusting the mobile phase pH to suppress the ionization of residual silanol groups.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or formic acid
-
Potassium phosphate monobasic or ammonium formate
-
pH meter
Procedure:
-
Prepare the Aqueous Buffer:
-
For a phosphate buffer at pH 3.0: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a concentration of 20-50 mM. Adjust the pH to 3.0 using phosphoric acid.
-
For a formate buffer at pH 3.0: Dissolve an appropriate amount of ammonium formate in HPLC grade water to a concentration of 10-20 mM. Adjust the pH to 3.0 using formic acid.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Equilibrate the Column:
-
Flush the HPLC system with the new mobile phase.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved (typically 10-15 column volumes).
-
-
Analyze the Sample:
-
Inject the this compound standard and analyze the chromatogram.
-
Calculate the Asymmetry Factor (As) and compare it to the previous analysis.
-
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak asymmetry.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade isopropanol
-
HPLC grade methanol
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
Important: Disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell. If your column allows, reverse flushing can be more effective for cleaning a blocked inlet frit. Always check the column manufacturer's instructions.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 acetonitrile/water) for 15-20 minutes. This removes any precipitated buffer.
-
Organic Wash (for non-polar contaminants):
-
Wash the column with 100% acetonitrile for 30 minutes (approximately 20 column volumes).
-
If contamination is severe, a stronger solvent like isopropanol can be used.
-
-
Intermediate Wash: Flush with an intermediate solvent like methanol if switching between immiscible solvents.
-
Re-equilibration:
-
Gradually re-introduce the initial mobile phase. Start with a high organic content and slowly decrease it to your analytical conditions.
-
Equilibrate the column with the analytical mobile phase until the baseline is stable.
-
-
Test Column Performance: Inject a standard of this compound to check for improved peak shape and retention time.
References
Optimization of mobile phase composition for improved Solvent Yellow 124 separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phase composition for the chromatographic separation of Solvent Yellow 124.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic separation important? A1: this compound is a yellow azo dye used in the European Union as a fuel marker to distinguish between heating oil and higher-taxed motor diesel fuel.[1] Its accurate separation and quantification are crucial for regulatory compliance and to prevent tax evasion.[1][2] The petroleum industry can face significant fines if this compound levels are not within the specified range of 6 mg/L to 9 mg/L.[2]
Q2: What are the common HPLC modes used for analyzing this compound? A2: High-Performance Liquid Chromatography (HPLC) is the standard technique for this compound analysis.[3] Both normal-phase[4][5] and reversed-phase chromatography can be employed. Reversed-phase HPLC is a widely used method due to its versatility in separating compounds based on hydrophobicity.[6][7]
Q3: What are the recommended detection wavelengths for this compound? A3: For UV-Vis detection in HPLC, this compound is typically monitored at both 410 nm and 450 nm to ensure accurate quantification and identification.[8]
Q4: What factors are most critical in optimizing the mobile phase for this compound separation? A4: The most critical factors for optimizing separation are the mobile phase's solvent strength (the ratio of organic solvent to aqueous buffer), the type of organic solvent used (e.g., acetonitrile vs. methanol), and the pH of the mobile phase, as these directly influence analyte retention, selectivity, and peak shape.[7][9][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound.
Problem: Poor Resolution / Co-eluting Peaks
Q5: My this compound peak is merging with an impurity or another component. How can I improve the separation? A5: Achieving clear separation between closely eluting peaks is a common challenge.[9] To improve resolution, you can modify several mobile phase parameters:
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Adjust Mobile Phase Strength: In reversed-phase HPLC, increasing the amount of the aqueous component (like water) and decreasing the organic solvent (like acetonitrile or methanol) will increase the retention time and can improve the separation of closely eluting peaks.[9][12]
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Change Organic Solvent: Switching between organic solvents, such as from methanol to acetonitrile or vice versa, can alter the selectivity of the separation because each solvent interacts differently with the analyte and the stationary phase.[7][12]
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Implement Gradient Elution: If your sample contains components with a wide range of polarities, an isocratic method (constant mobile phase composition) may not be effective. A gradient elution, where the mobile phase composition is changed over time, can significantly improve the separation of complex mixtures and sharpen peaks.[10][13][14]
-
Adjust pH: The pH of the mobile phase can influence the ionization state of analytes, which in turn affects their retention and selectivity.[7][12] Experimenting with the pH may improve resolution.
Problem: Peak Tailing
Q6: The peak for this compound is asymmetrical and shows significant tailing. What are the causes and how can I fix it? A6: Peak tailing is a common issue that can compromise quantification accuracy.[15] Potential causes and solutions include:
-
Secondary Silanol Interactions: In reversed-phase chromatography, residual silanol groups (Si-OH) on the silica-based column packing can interact with basic analytes, causing tailing.[7] Adjusting the mobile phase to a lower pH can suppress the ionization of these silanols, minimizing these interactions.
-
Column Contamination or Degradation: Contaminants from samples can accumulate at the column inlet, or the stationary phase can degrade over time, creating active sites that cause tailing.[16] Try flushing the column with a strong solvent or, if the problem persists, trimming the first few millimeters of the column inlet or replacing the column entirely may be necessary.[17]
-
Mobile Phase pH: An incorrect mobile phase pH can cause analytes to exist in both ionized and non-ionized forms, leading to tailing. Ensure the pH is stable and appropriately selected for your analyte.[16]
Problem: Peak Splitting or Shouldering
Q7: My this compound peak is split into two or has a shoulder. What is causing this? A7: Peak splitting suggests a disruption in the chromatographic process.[18] Common causes are:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, distorting the sample band and causing peak splitting.[15][18] Filtering all samples and mobile phases is crucial.[19] You can attempt to reverse and flush the column to dislodge the blockage.[15][18]
-
Column Void: A void or channel can form in the packing material at the head of the column, often due to aggressive mobile phase conditions or physical shock.[15][18] This causes the sample to travel through different paths, resulting in a split peak. This issue usually requires column replacement.
-
Solvent Mismatch: If the solvent used to dissolve the sample (injection solvent) is significantly stronger than the mobile phase, it can cause peak distortion and splitting.[18] Whenever possible, dissolve your sample in the initial mobile phase.[18]
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of this compound
This protocol outlines a typical starting point for method development.
-
Mobile Phase Preparation:
-
Prepare the aqueous and organic components of the mobile phase using HPLC-grade solvents (e.g., water and acetonitrile).
-
Filter the solvents through a 0.45 µm or 0.22 µm filter to remove particulates.[19]
-
Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[16]
-
-
System and Column Equilibration:
-
Install an appropriate reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Flush the system with the initial mobile phase composition.
-
Equilibrate the column by running the mobile phase through it for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., xylene or the mobile phase itself).
-
Prepare calibration standards and samples by diluting the stock solution to the desired concentration range.
-
Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.[19]
-
-
Chromatographic Conditions:
-
Set the HPLC parameters as described in the table below. These are starting conditions and should be optimized for your specific application.
-
Data Presentation
Table 1: Typical Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting | Purpose |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm particle size | Provides good retention and efficiency for non-polar compounds. |
| Mobile Phase | Acetonitrile/Water (e.g., 80:20 v/v) | Adjust ratio to optimize retention and resolution.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Injection Volume | 10 µL | Reduce if peak fronting or overload is observed.[18][19] |
| Column Temp. | 30 °C | Use a column oven for stable retention times.[11] |
| Detection | UV-Vis Detector at 410 nm and 450 nm | Wavelengths for quantifying this compound.[8] |
| Run Mode | Isocratic or Gradient | Start with isocratic; use gradient for complex samples.[14] |
Table 2: Effect of Mobile Phase Composition on Chromatographic Parameters
This table illustrates the general effects of altering the mobile phase composition in reversed-phase HPLC.
| Change in Mobile Phase | Effect on Retention Time (k') | Effect on Resolution (Rs) | Rationale |
| Decrease % Organic Solvent | Increases | Generally Increases | Increases analyte interaction with the non-polar stationary phase.[9][12] |
| Increase % Organic Solvent | Decreases | Generally Decreases | Decreases analyte interaction with the stationary phase, leading to faster elution.[7] |
| Switch ACN to MeOH | Varies (Often Increases) | Varies (Can change selectivity) | Methanol and Acetonitrile have different polarities and interaction mechanisms, which alters selectivity.[7] |
| Adjust pH (for ionizable compounds) | Varies | Varies (Can change selectivity) | Changes the ionization state of the analyte, altering its hydrophobicity and retention.[7][11] |
Visualizations
Caption: Workflow for optimizing mobile phase in HPLC.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dl.astm.org [dl.astm.org]
- 5. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 9. chromtech.com [chromtech.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. epruibiotech.com [epruibiotech.com]
- 17. agilent.com [agilent.com]
- 18. acdlabs.com [acdlabs.com]
- 19. uhplcs.com [uhplcs.com]
Mitigating matrix effects in the analysis of Solvent Yellow 124 in complex fuel samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and laboratory professionals mitigate matrix effects during the quantitative analysis of Solvent Yellow 124 (SY124) in complex fuel samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in fuel important?
A1: this compound (SY124), also known as Euromarker, is a yellow azo dye used in the European Union to mark fuel intended for lower-tax purposes, such as heating oil or agricultural diesel.[1] Its presence distinguishes these fuels from higher-taxed motor diesel. Accurate quantitative analysis is crucial for fiscal control to ensure that low-tax fuel is not being used illegally in road vehicles.[1] The typical concentration added to fuels is around 6-7 mg/L.[1]
Q2: What are "matrix effects" and how do they affect SY124 analysis?
A2: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting components in the sample matrix.[2][3] Fuel is a highly complex matrix containing thousands of hydrocarbons and additives. These components can interfere with the analysis of SY124, leading to inaccurate quantification. In Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can suppress or enhance the ionization of SY124.[2][3] In Gas Chromatography (GC), they can cause "matrix-induced chromatographic response enhancement," leading to erroneously high results.[4][5]
Q3: What are the common analytical techniques for SY124 determination?
A3: High-Performance Liquid Chromatography (HPLC) with a normal-phase column and UV-Vis detection is a common and established method.[6][7] This technique is robust for quantifying SY124 in diesel.[6] Additionally, methods involving Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used, offering high sensitivity and selectivity, though they are more susceptible to specific types of matrix effects.[8][9][10]
Q4: What is the first step I should take if I suspect matrix effects are impacting my results?
A4: The first step is to quantify the matrix effect. This can be done by comparing the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank fuel matrix extract (a fuel sample known to not contain SY124). A significant difference in signal intensity indicates the presence of matrix effects.
Troubleshooting Guide
Issue 1: Poor Recovery & Inconsistent Results
You are experiencing low or highly variable recovery rates for SY124 when analyzing spiked fuel samples.
| Potential Cause | Troubleshooting Step | Explanation |
| Signal Suppression (LC-MS/MS) | 1. Dilute the Sample: Perform a dilution series (e.g., 1:10, 1:50, 1:100) with a suitable solvent. Analyze the diluted samples. | Diluting the sample reduces the concentration of interfering matrix components, which can often alleviate signal suppression.[11] However, ensure the final concentration of SY124 remains above the method's limit of quantitation (LOQ). |
| 2. Improve Sample Cleanup: Implement a Solid Phase Extraction (SPE) protocol to remove interfering hydrocarbons before injection. | SPE can selectively isolate the analyte of interest (SY124) from the bulk of the fuel matrix, providing a cleaner extract for analysis. | |
| 3. Use Stable Isotope Dilution Analysis (SIDA): If available, use a stable isotope-labeled SY124 internal standard. | A labeled internal standard co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for signal suppression and loss during sample prep.[2][12][13] | |
| Analyte Loss During Prep | 1. Optimize Extraction: Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction vs. SPE) to ensure quantitative recovery of SY124 from the fuel matrix. | The complex nature of fuel may prevent complete extraction of the analyte. Methodical optimization is key. |
| 2. Check pH and Solubility: SY124 can be hydrolyzed under acidic conditions, which alters its solubility and chromatographic behavior.[1] Ensure all solvents and solutions are pH-neutral unless required by the method. |
Issue 2: Artificially High Results (Signal Enhancement)
Your quantitative results for SY124 are consistently higher than the expected concentration, or you observe significant peak tailing.
| Potential Cause | Troubleshooting Step | Explanation |
| Signal Enhancement (GC) | 1. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank fuel matrix that is free of SY124. | This is the most common way to compensate for matrix-induced enhancement in GC.[9][10] The standards and samples will experience the same enhancement effect, leading to more accurate quantification. |
| 2. Use Analyte Protectants: Add an "analyte protectant" to both your standards and samples. | Analyte protectants are compounds that mask active sites in the GC inlet, preventing analyte degradation and improving transfer to the column, which can minimize matrix-related signal enhancement.[5][10] | |
| Co-eluting Interference | 1. Improve Chromatographic Resolution: Modify your HPLC or GC method (e.g., change the gradient, temperature program, or column) to better separate SY124 from interfering peaks. | An interfering compound that co-elutes with SY124 and shares a similar response with the detector will lead to a positive bias in the results. |
| 2. Use a More Selective Detector: If using UV-Vis, switch to a more selective technique like MS/MS. | MS/MS can distinguish between SY124 and interfering compounds based on their specific mass-to-charge ratios and fragmentation patterns, even if they are not chromatographically separated. |
Experimental Protocols & Methodologies
Method 1: HPLC-UV Analysis with Direct Injection
This method is suitable for rapid screening and quantification when matrix effects are minimal.
-
Sample Preparation: Allow fuel samples to reach room temperature. Filter an aliquot through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[6]
-
Instrumentation:
-
HPLC System: Standard binary or quaternary pump system.
-
Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact composition should be optimized for best separation.[6]
-
Flow Rate: 1.0 mL/min (typical).
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to 410 nm.[14]
-
-
Calibration: Prepare external calibration standards of SY124 in a non-interfering solvent like xylene or toluene.[14]
Method 2: Mitigating Matrix Effects with Matrix-Matched Calibration
This protocol is recommended when significant matrix effects are present.
-
Obtain Blank Matrix: Source a diesel fuel sample that is certified to be free of SY124. This will serve as your blank matrix.
-
Sample Preparation: Prepare your unknown fuel samples by diluting them (e.g., 1:10) with hexane or another suitable solvent and filtering through a 0.45 µm PTFE filter.
-
Calibration Standard Preparation:
-
Create a high-concentration stock solution of SY124 in a pure solvent (e.g., toluene).
-
Prepare a series of calibration standards by spiking the blank fuel matrix with known amounts of the SY124 stock solution. These standards should bracket the expected concentration range of your samples.[15]
-
Treat these matrix-matched standards identically to your unknown samples (i.e., perform the same dilution step).
-
-
Analysis: Analyze the prepared samples and matrix-matched standards using your established HPLC or GC method.
-
Quantification: Construct the calibration curve using the response from the matrix-matched standards. Calculate the concentration of SY124 in the unknown samples against this curve.[16][17]
Method 3: The Standard Addition Method
Use this method for complex or highly variable matrices when a blank matrix is unavailable.[18][19]
-
Sample Aliquoting: Take at least four equal-volume aliquots of your unknown fuel sample.
-
Spiking:
-
Leave one aliquot un-spiked (this is your "zero addition").
-
To the other three aliquots, add increasing, known amounts of a concentrated SY124 standard solution.
-
-
Dilution: Dilute all aliquots (including the zero addition) to the same final volume with a suitable solvent.
-
Analysis: Analyze all prepared solutions using your chromatographic method and record the instrument response for each.
-
Quantification: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and extrapolate the line back to the x-intercept. The absolute value of the x-intercept is the concentration of SY124 in the original, undiluted sample.[18][20]
Data and Calibration Strategies Comparison
| Mitigation Strategy | Principle | Pros | Cons | Best For |
| Simple Dilution | Reduces the concentration of matrix interferents below a level that affects analyte signal.[11] | Simple, fast, inexpensive. | Analyte concentration may fall below LOQ; may not fully eliminate severe effects. | Moderately complex matrices where matrix effects are not severe. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the sample, ensuring both experience the same signal alteration.[15][16][17] | Accurately compensates for consistent matrix effects; relatively straightforward workflow. | Requires a true blank matrix which can be difficult to obtain; does not correct for sample-to-sample variability. | Batches of samples with a similar and consistent matrix composition. |
| Standard Addition | Known quantities of analyte are added directly to the sample, and the increase in signal is used to determine the initial concentration.[18][19][21] | Highly accurate for individual, complex samples; does not require a blank matrix.[19] | Labor-intensive and time-consuming as each sample requires its own calibration; requires more sample volume.[16][19] | Highly variable or unknown matrices; when highest accuracy for a single sample is needed. |
| Stable Isotope Dilution (SIDA) | A stable isotope-labeled version of the analyte is added to the sample as an internal standard.[12] | Considered the "gold standard"; corrects for both matrix effects and analyte loss during sample preparation.[2][13][22] | Labeled standards are expensive and may not be commercially available for all analytes. | LC-MS/MS analysis where high accuracy is critical and labeled standards are accessible. |
Visual Workflows and Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 8. lcms.cz [lcms.cz]
- 9. Matrix enhancement effect: A blessing or curse for gas chromatography? | Technology Networks [technologynetworks.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. an.shimadzu.com [an.shimadzu.com]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 15. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. info.asistandards.com [info.asistandards.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Standard addition - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. alpha-measure.com [alpha-measure.com]
- 22. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Solvent Yellow 124 under different laboratory storage conditions
This technical support center provides guidance on the long-term stability of Solvent Yellow 124 under various laboratory storage conditions. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage procedure for this compound?
A1: this compound should be stored in its original, securely sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from light. For laboratory-grade solid material, a storage temperature of 2-8°C is often recommended.[2]
Q2: How stable is this compound in solution?
A2: When dissolved in gas oil at concentrations of 0.12 mg/L and 6 mg/L and stored at room temperature in the dark, this compound has shown no significant degradation for up to 8 months.[3] Its stability in other common laboratory solvents for extended periods has not been extensively documented in publicly available literature, but it is expected to be stable in non-polar, aprotic solvents.
Q3: Is this compound sensitive to light?
A3: Yes, it has moderate light fastness, with a rating of 3 on a scale of 1 to 8.[4] This indicates that prolonged exposure to light, especially direct sunlight, can lead to photodegradation. Therefore, it is recommended to store solutions in amber vials or in the dark.
Q4: What is the thermal stability of this compound?
A4: this compound has moderate thermal stability. It has a minimum heat resistance of 100°C and a decomposition temperature of approximately 300°C.[4] For high-temperature applications, it is crucial to consider these limits to prevent degradation.
Q5: Is this compound stable in acidic or basic conditions?
Troubleshooting Guide
Issue 1: The yellow color of my this compound solution has faded or changed.
-
Question: Why is my this compound solution losing its color? Answer: Color fading is likely due to photodegradation. This compound has moderate light fastness and can degrade upon exposure to ambient light or sunlight over time.[4] Ensure that your solutions are stored in amber glass containers or protected from light.
-
Question: My solution has turned reddish. What could be the cause? Answer: A color change to red is a strong indicator of hydrolysis due to acidic contamination.[5] The acetal group of this compound is cleaved under acidic conditions, resulting in a water-soluble form that appears red.[5] Check the pH of your solvent and ensure all glassware is free from acidic residues.
Issue 2: I am seeing a decrease in the concentration of this compound over time in my stability studies.
-
Question: My HPLC analysis shows a decreasing peak area for this compound in my stored samples. What is happening? Answer: A decreasing peak area suggests degradation of the analyte. The most likely causes are photodegradation if samples are exposed to light, or slow thermal degradation if stored at elevated temperatures. For long-term studies, it is crucial to store samples at controlled room temperature or refrigerated, and always protected from light.[3][4]
-
Question: Could the solvent I'm using be causing the degradation? Answer: While stable in hydrocarbon-based solvents like gas oil and xylene, the stability of this compound in other common laboratory solvents like methanol, ethanol, or acetonitrile is not well-documented.[3] Protic solvents or those with trace impurities could potentially contribute to degradation over long periods. It is recommended to use fresh, high-purity solvents and to run a control sample of the solvent to rule out interferences.
Issue 3: I am observing unexpected peaks in the chromatogram of my stability sample.
-
Question: What are the extra peaks appearing in my HPLC analysis of an aged this compound sample? Answer: The appearance of new peaks is indicative of the formation of degradation products. Depending on the storage conditions, these could be products of photodegradation or hydrolysis.[5] A stability-indicating HPLC method should be able to resolve these new peaks from the parent this compound peak.
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability and properties of this compound.
Table 1: Long-Term Stability of this compound in Gas Oil
| Concentration | Storage Temperature | Light Condition | Duration | Degradation |
| 0.12 mg/L | Room Temperature | Dark | 8 months | No significant degradation |
| 6 mg/L | Room Temperature | Dark | 8 months | No significant degradation |
| (Data sourced from a study by the Dutch Customs Laboratory)[3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₁N₃O₂ |
| Molecular Weight | 369.50 g/mol |
| λmax | 412 nm |
| Decomposition Temperature | ~300°C |
| Minimum Heat Resistance | 100°C |
| Light Fastness Rating | 3 (on a scale of 1-8) |
| Acid Resistance Rating | 4 (on a scale of 1-5) |
| Solubility in Water | Insoluble |
| Solubility in Hydrocarbons | Soluble |
| (Data compiled from multiple sources)[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a general method based on the Community Reference Method for the determination of this compound (Euromarker).[3]
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water. The exact composition may need to be optimized.
-
Detection Wavelength: 410 nm is the primary wavelength for quantification. A secondary wavelength of 450 nm can also be used for confirmation.[3]
-
Calibration: Prepare a 3-point calibration curve using standards of known concentrations of this compound dissolved in a suitable solvent such as xylene. The calibration curve should be forced through the origin.[3]
-
Sample Preparation: Dilute the samples to be analyzed with the appropriate solvent to fall within the range of the calibration curve.
-
System Suitability: The retention time of the this compound peak should be between 2 and 4 times the void volume time (t₀), and the relative standard deviation of the retention time should be less than 2%.[3]
Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
References
Preventing the degradation of Solvent Yellow 124 during analytical procedures
Technical Support Center: Solvent Yellow 124
Welcome to the technical support center for this compound (SY124). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of SY124 during analytical procedures. Find answers to frequently asked questions and follow our troubleshooting guides to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a yellow azo dye, also known as Euromarker, historically used to differentiate between diesel fuels with different tax levels.[1] In analytical and research settings, its stability is a primary concern because its degradation can lead to inaccurate quantification, the appearance of unexpected chromatographic peaks, and a loss of analytical sensitivity. The molecule's structure contains an azo linkage and an acetal group, which are susceptible to chemical reactions under certain conditions.[2]
Q2: What are the main causes of this compound degradation?
The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[1][2] The acetal group in its structure is intentionally designed to be easily cleaved by acids.[1][2] This reaction splits the molecule, causing a color change from yellow to red and altering its solubility and chromatographic properties.[1][3] Other potential causes of degradation include exposure to strong oxidizing agents and prolonged exposure to light (photolysis), although azo dyes are generally very stable to visible and UV light in pure water.[4][5]
Q3: How can I visually identify if my this compound solution has degraded?
A key indicator of degradation is a color change. In the presence of acid, a solution of SY124 will turn from yellow to red.[1][3] This is due to the hydrolysis of the acetal group, which alters the chromophore. If you observe this color change in your standards or samples, it is a clear sign of degradation.
Q4: My lab's stock solution of SY124 seems to be losing concentration over time. What is the likely cause?
If you are observing a steady decrease in SY124 concentration in your stock solution, it is likely due to slow degradation from improper storage. This can be caused by:
-
Acidic Contaminants: The solvent used may have acidic impurities, or the storage container may not be inert.
-
Light Exposure: Storing the solution in clear glass containers exposed to ambient light can contribute to photodegradation over time.[4]
-
Temperature: Elevated storage temperatures can accelerate degradation reactions. Recommended storage is often refrigerated (2–8 °C).[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Inconsistent peak areas or drifting retention times in HPLC analysis.
-
Possible Cause 1: On-Column Degradation. If the mobile phase is acidic, SY124 can hydrolyze during the chromatographic run. This leads to smaller, broader peaks for SY124 and the appearance of new peaks corresponding to its degradation products.
-
Solution: Ensure the mobile phase is neutral. Avoid acidic additives. If an acidic modifier is required for other analytes, its effect on SY124 stability must be validated. A study validating the EU's reference method used a column oven set to 40°C, which can help stabilize retention times.[6]
-
-
Possible Cause 2: Unstable Standard/Sample. The degradation may be occurring in the vial before injection, especially if samples are left in the autosampler for an extended period.
-
Solution: Analyze samples and standards as soon as possible after preparation. Use amber vials to protect from light. Ensure the sample solvent is neutral and free of contaminants. Studies have shown SY124 to be stable in gas oil for extended periods, indicating solvent choice is critical.[6]
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Degradation Products. The most common degradation pathway is hydrolysis, which cleaves the acetal group to form N-ethyl-N-(2-hydroxyethyl)-4-(phenylazo)aniline and other by-products.[2] These products will have different retention times than the parent compound.
-
Solution: To confirm, intentionally degrade a small amount of SY124 standard with a dilute acid and run a chromatogram. The peaks from the degraded sample should match the unexpected peaks in your analysis. If confirmed, follow the preventative measures outlined in this guide.
-
Below is a troubleshooting workflow for identifying the source of SY124 instability.
References
Identifying and resolving common interferences in Solvent Yellow 124 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 124.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a yellow azo dye used primarily as a fuel marker in the European Union to distinguish between high-tax motor diesel fuel and lower-taxed heating oil.[1][2] Its chemical name is N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline.[1] Due to its specific properties, it is also used in analytical chemistry as a marker dye in techniques like High-Performance Liquid Chromatography (HPLC).[2]
Q2: What is the principle behind the detection of this compound in fuel?
A2: this compound is soluble in nonpolar solvents like diesel. It can be easily hydrolyzed with acids, which splits off an acetal group. This reaction makes the molecule water-soluble and it changes color to red in an acidic pH, similar to the dye methyl orange.[1][3] This color change allows for rapid detection in fuel samples at levels as low as 0.3 ppm.[1]
Q3: Are there certified reference materials available for this compound?
A3: Yes, certified reference materials (CRMs) for this compound are available. For example, ERM-AC316a is a commercially available CRM with a certified purity value.[4] Analytical standards for this compound can also be purchased from suppliers like Sigma-Aldrich, which are suitable for use in HPLC and other analytical techniques.
Troubleshooting Guide
Chromatography Issues
Q4: I am observing peak doubling for all peaks in my HPLC chromatogram. What could be the cause?
A4: If all peaks in your chromatogram are showing doubling or shoulders, the issue likely originates before the separation in the column. Potential causes include a clogged inline filter, a contaminated pre-column, a void at the column head, or a clogged inlet frit.[5]
Troubleshooting Workflow:
References
Technical Support Center: Extraction of Solvent Yellow 124 from Petroleum Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Solvent Yellow 124 from petroleum products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for extracting this compound from nonpolar petroleum products?
A1: The extraction of this compound relies on its chemical properties. The dye is soluble in nonpolar solvents like diesel fuel. However, it can be easily hydrolyzed with acids. This process splits off the acetal group, which is responsible for its solubility in nonpolar solvents, and creates a water-soluble form of the dye.[1][2] This water-soluble form can then be readily extracted into an aqueous phase.
Q2: What is the visual indicator of a successful acidic extraction?
A2: A successful acidic extraction is indicated by a distinct color change. When the petroleum product containing this compound is mixed with a diluted acid (like hydrochloric acid), the yellow dye in the fuel will transition to a bright red color in the acidic aqueous phase.[1][2] This color change allows for easy detection at levels as low as 0.3 ppm.[1]
Q3: What are the common analytical methods for quantifying this compound after extraction?
A3: The most common and validated method is High-Performance Liquid Chromatography (HPLC).[2][3][4] The European Union's reference method for the determination of this compound in gas oil is based on HPLC.[5][6] Another sensitive and non-destructive technique that can be used is fluorescence spectroscopy.[7][8]
Q4: What are the official concentration levels for this compound as a Euromarker?
A4: As a Euromarker, this compound is added to fuels not intended for motor vehicles in amounts of 6 mg/L or 7 mg/kg.[1] The marking level has to be between 6 mg and 9 mg of marker per litre of mineral oil.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low extraction efficiency or poor recovery of this compound. | 1. Incomplete hydrolysis of the dye. 2. Suboptimal acid concentration. 3. Insufficient mixing of the organic and aqueous phases. 4. Presence of water in the initial sample, which can interfere with the extraction.[9] | 1. Increase the reaction time with the acid to ensure complete hydrolysis. 2. Optimize the concentration of the acid used for extraction. 3. Ensure thorough but gentle mixing to maximize the interfacial area between the two phases. 4. If the sample is wet, consider using a drying agent or an in-line drying method prior to extraction.[9] |
| Formation of an emulsion during liquid-liquid extraction. | 1. High concentration of surfactant-like compounds in the petroleum product. 2. Vigorous shaking or mixing of the two phases.[10] | 1. Instead of shaking, gently swirl the separatory funnel to reduce agitation while maintaining contact between the phases.[10] 2. Centrifuge the mixture to break the emulsion. 3. Add a small amount of a different organic solvent to alter the solubility characteristics and break the emulsion.[10] 4. Consider using supported liquid extraction (SLE) for samples prone to emulsion formation.[10] |
| No distinct red color change is observed in the aqueous phase after adding acid. | 1. The concentration of this compound is below the visual detection limit. 2. The dye has been chemically "laundered" or removed from the fuel.[1][2] 3. The incorrect type of acid was used, or the acid is too dilute. | 1. Concentrate the dye by using a smaller volume of acid to extract from a larger volume of fuel.[2] 2. If laundering is suspected, more advanced analytical techniques may be required to detect residual traces or degradation products. 3. Verify the type and concentration of the acid being used. Diluted hydrochloric acid is commonly effective.[1] |
| Variability in quantitative results between different batches. | 1. Inconsistent purity of the this compound analytical standard.[11] 2. Degradation of the standard solution over time. 3. Inconsistent sample preparation and extraction procedure. | 1. Use a certified reference material (CRM) for this compound to ensure the purity of the standard.[11] 2. Prepare fresh standard solutions regularly and store them appropriately. 3. Standardize the experimental protocol and ensure all steps are performed consistently. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the analysis of this compound.
| Parameter | Value | Reference |
| Euromarker Concentration Range | 6 - 9 mg/L | [5] |
| Detection Limit (Visual, with acid extraction) | ~ 0.3 ppm | [1] |
| Limit of Detection (HPLC) | 0.020 mg/L | [6] |
| Limit of Quantification (HPLC) | 0.065 mg/L | [6] |
| Relative Repeatability Standard Deviation (at 6 mg/L) | 0.68% | [6] |
| Relative Reproducibility Standard Deviation (at 6 mg/L) | 3.8% | [6] |
Experimental Protocols
Acidic Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a general procedure for the extraction of this compound from a petroleum product for qualitative or quantitative analysis.
-
Sample Preparation: Obtain a representative sample of the petroleum product. If the sample is known to contain a high concentration of the dye, it may be diluted with a suitable solvent (e.g., xylene) to fall within the calibration range of the analytical instrument.[5]
-
Acidic Extraction:
-
In a separatory funnel, add a known volume of the petroleum sample.
-
Add a smaller, measured volume of diluted hydrochloric acid. The ratio of sample to acid can be optimized to concentrate the analyte.
-
Gently swirl the separatory funnel for several minutes to ensure thorough mixing and facilitate the hydrolysis and transfer of the dye into the aqueous phase. Avoid vigorous shaking to prevent emulsion formation.[10]
-
Allow the two phases to separate. The aqueous phase at the bottom should turn a distinct red color if this compound is present.
-
-
Collection of Aqueous Extract: Carefully drain the lower aqueous layer containing the red-colored, water-soluble form of the dye into a clean collection vial.
-
Analysis: The collected aqueous extract can be directly analyzed using spectrophotometry or further prepared for HPLC analysis. For HPLC, the sample may need to be neutralized and filtered.
Solid-Phase Extraction (SPE) - A Conceptual Outline
While LLE is common, SPE can be an alternative for sample cleanup and concentration.
-
SPE Cartridge Selection: Choose an SPE cartridge with a sorbent that can retain the this compound from the petroleum matrix. A polar sorbent might be suitable.
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the sorbent.
-
Sample Loading: Load the petroleum sample onto the conditioned SPE cartridge. The this compound should be retained by the sorbent.
-
Washing: Wash the cartridge with a solvent that will elute interfering compounds from the petroleum matrix but leave the this compound bound to the sorbent.
-
Elution: Elute the this compound from the cartridge using a strong elution solvent.
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Analysis: The collected eluate containing the concentrated and cleaned-up this compound can then be analyzed by HPLC or another suitable technique.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction and HPLC Analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 4. lmaleidykla.lt [lmaleidykla.lt]
- 5. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Rapid screening method development for high-throughput analysis of Solvent Yellow 124
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid screening and high-throughput analysis of Solvent Yellow 124.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound is a yellow azo dye used as a fuel marker in the European Union to distinguish diesel fuel intended for off-road use (e.g., in agriculture or construction), which is taxed at a lower rate.[1][2] Its analysis is crucial for regulatory bodies and law enforcement to prevent tax evasion by detecting the illicit use of marked fuel in on-road vehicles.[1]
Q2: What are the primary analytical methods for this compound?
A2: The most common and established method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[3][4][5] Fluorescence spectroscopy combined with chemometrics is another powerful, non-destructive method for its quantification.[6]
Q3: Is this compound stable in solution?
A3: Yes, studies have shown that this compound is stable in gas oil solutions for extended periods when stored at room temperature in the dark. One study indicated no significant degradation over 8 months.[7] However, it is sensitive to acids, which can hydrolyze the molecule, causing a color change to red.[1][2]
Q4: What are the typical solvents for preparing this compound standards and samples?
A4: For calibration standards, xylene is a prescribed solvent.[7] Toluene is also commonly used to prepare stock solutions.[8] For sample preparation from a fuel matrix, direct injection of diesel samples onto a normal-phase HPLC column has been shown to be effective without prior enrichment.[3][9]
Q5: What are the key considerations for developing a high-throughput screening (HTS) method for this compound?
A5: Developing an HTS method for this compound involves adapting standard analytical techniques for automation and speed. Key considerations include:
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Miniaturization: Using microplates (e.g., 96- or 384-well) to reduce sample and reagent volumes.
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Automation: Employing liquid handling robots for precise and rapid sample preparation and plate loading.[10][11]
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Rapid Detection: Utilizing fast analytical techniques like rapid gradient HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC), or plate-based fluorescence readers.
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Data Analysis: Implementing automated data processing and analysis software to handle the large volume of data generated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-throughput analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Contaminated Guard/Analytical Column: Strongly retained matrix components from the fuel sample. 2. Incompatible Sample Solvent: The solvent used to dissolve the sample has a much stronger or weaker elution strength than the mobile phase. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Column Cleaning: Reverse flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.[12] 2. Solvent Matching: Ensure the sample solvent is as close in composition to the initial mobile phase as possible. 3. Dilute Sample: Reduce the concentration of the injected sample. |
| Inconsistent Retention Times in HPLC | 1. Fluctuations in Mobile Phase Composition: Improper mixing of mobile phase components. 2. Pump Malfunction: Inconsistent flow rate from the HPLC pump. 3. Temperature Variations: Fluctuations in ambient temperature affecting column performance. | 1. Degas Mobile Phase: Ensure mobile phases are properly degassed before use. 2. Pump Maintenance: Check pump seals and pistons for wear and perform regular maintenance.[12] 3. Column Thermostatting: Use a column oven to maintain a consistent temperature. |
| Low Signal or No Peak Detected | 1. Degradation of Analyte: Exposure of samples or standards to acidic conditions or prolonged light. 2. Incorrect Wavelength Setting: The detector is not set to the optimal wavelength for this compound (typically around 410 nm or 450 nm).[7] 3. Injection Failure: Mechanical issue with the autosampler. | 1. Proper Storage: Store samples and standards in the dark and avoid acidic environments.[7][13] 2. Verify Wavelength: Confirm the detector is set to the correct wavelength based on the UV-Vis spectrum of this compound. 3. Autosampler Check: Manually inspect the autosampler for proper vial pickup and injection sequence. |
| High Background Noise in Fluorescence Measurement | 1. Contaminated Solvents or Glassware: Fluorescent impurities in the solvents or on the microplate. 2. Matrix Interference: Other components in the fuel sample are fluorescent at the excitation/emission wavelengths used. 3. Light Leaks: Extraneous light entering the detector. | 1. Use High-Purity Solvents: Use HPLC or fluorescence-grade solvents. Ensure microplates are clean and intended for fluorescence applications. 2. Optimize Wavelengths: Adjust the excitation and emission wavelengths to maximize the signal from this compound while minimizing interference. 3. Instrument Check: Ensure the plate reader's sample compartment is properly closed and sealed. |
Experimental Protocols
Protocol 1: High-Throughput Screening of this compound in Fuel Samples using Automated Liquid Handling and HPLC-UV/Vis
This protocol describes a method for the automated preparation of fuel samples in a 96-well plate format followed by rapid HPLC analysis.
1. Materials and Reagents:
-
This compound analytical standard (≥98.0% purity)[4]
-
Toluene (HPLC grade)
-
Xylene (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
96-well deep-well plates
-
Automated liquid handling system
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HPLC system with a UV/Vis detector and autosampler
2. Preparation of Standards and Samples:
-
Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound standard in toluene.
-
Calibration Standards: Use the automated liquid handler to perform serial dilutions of the stock solution with xylene in a 96-well plate to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
-
Sample Preparation: Dispense 500 µL of each fuel sample into the wells of a 96-well deep-well plate using the automated liquid handler. Add 500 µL of acetonitrile to each well, seal the plate, and vortex for 1 minute to extract the dye. Centrifuge the plate to separate the layers.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase: A: Water, B: Acetonitrile
-
Gradient: 70% B to 95% B over 2 minutes, hold at 95% B for 1 minute, return to 70% B and equilibrate for 1 minute.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL from the upper acetonitrile layer
-
Detection Wavelength: 410 nm[7]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
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Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Automated workflow for high-throughput HPLC analysis of this compound.
Caption: Logical troubleshooting workflow for common HPLC issues with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fuel_dyes [chemeurope.com]
- 3. dl.astm.org [dl.astm.org]
- 4. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 8. lmaleidykla.lt [lmaleidykla.lt]
- 9. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. youtube.com [youtube.com]
- 12. cms.mz-at.de [cms.mz-at.de]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Investigating the chemical methods used for the illicit removal of Solvent Yellow 124 from fuel
Disclaimer: This document is intended for informational and educational purposes for researchers, scientists, and drug development professionals. The methods described herein relate to the chemical analysis and removal of fuel markers and are not an endorsement or guide for illicit activities. The removal of fuel markers to evade taxes is illegal and carries severe penalties. All laboratory work should be conducted in compliance with safety regulations and applicable laws.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the chemical removal of Solvent Yellow 124 from fuel.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TR-ACID-01 | Incomplete color removal after acid wash. | 1. Insufficient acid concentration or volume. 2. Inadequate mixing of the fuel and acid phases. 3. Short reaction time. | 1. Increase the concentration or volume of the hydrochloric acid solution. 2. Ensure vigorous and prolonged mixing to maximize the interfacial area between the fuel and acid. 3. Extend the reaction time to allow for complete hydrolysis of the dye. |
| TR-ACID-02 | Formation of a stable emulsion during liquid-liquid extraction. | 1. High concentration of surfactants or other emulsifying agents in the fuel. 2. Excessive agitation. | 1. Add a saturated aqueous solution of sodium chloride (brine) to increase the polarity of the aqueous phase and break the emulsion.[1] 2. Gently swirl or rock the separatory funnel instead of vigorous shaking.[1] 3. If the emulsion persists, centrifugation may be required to separate the layers. |
| TR-ACID-03 | The aqueous layer is not intensely colored after extraction. | 1. Incomplete hydrolysis of this compound. 2. The pH of the aqueous phase is not sufficiently acidic. | 1. Re-treat the organic phase with a fresh portion of acidic solution. 2. Verify the pH of the aqueous phase and adjust with concentrated HCl if necessary. |
| TR-ADS-01 | Low efficiency of color removal using activated carbon. | 1. Insufficient amount of activated carbon. 2. Short contact time. 3. The activated carbon has a low affinity for the dye. | 1. Increase the mass of activated carbon per volume of fuel. 2. Increase the stirring time to allow for equilibrium to be reached. 3. Use a different type of activated carbon with a higher surface area and appropriate pore size. |
| TR-ADS-02 | Difficulty in separating the activated carbon from the fuel. | 1. Very fine activated carbon particles. | 1. Use granular activated carbon instead of powdered. 2. Separate by centrifugation followed by decantation or filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical principle behind the removal of this compound with an acid wash?
A1: The removal of this compound via an acid wash is based on the principle of acid-catalyzed hydrolysis. The dye molecule contains an acetal group which is responsible for its solubility in nonpolar solvents like diesel fuel.[2] In the presence of a strong acid, such as hydrochloric acid, this acetal group is hydrolyzed, converting the dye into a protonated, water-soluble form.[2] This change in solubility allows the dye to be extracted from the fuel into an aqueous phase.
Q2: What are the expected by-products of the acid hydrolysis of this compound?
A2: The acid hydrolysis of this compound cleaves the acetal group. This reaction is expected to yield the parent azo dye, which is water-soluble, and the corresponding alcohol and aldehyde or ketone from the acetal moiety.
Q3: Can other acids be used for the removal of this compound?
A3: While hydrochloric acid is commonly cited, other strong, non-oxidizing acids could potentially be used to catalyze the hydrolysis of the acetal group. However, the choice of acid will affect the efficiency of the reaction and the nature of the by-products.
Q4: Is it possible to regenerate and reuse the activated carbon after adsorbing this compound?
A4: Yes, it is generally possible to regenerate activated carbon after dye adsorption. Common methods include thermal regeneration or chemical regeneration using a suitable solvent to desorb the dye.[3] For azo dyes, regeneration with an organic solvent or a solution that can reverse the adsorption interactions is often employed.
Q5: What analytical methods can be used to confirm the removal of this compound?
A5: UV-Vis spectrophotometry is a straightforward method to determine the concentration of the dye in the fuel before and after the removal process by measuring the absorbance at the dye's λmax.[4][5][6] For more sensitive and specific detection of residual dye, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be used.[7]
Q6: What are the main safety precautions to consider during these experiments?
A6: It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Hydrochloric acid is corrosive and can cause severe burns.[8][9][10][11][12] Diesel fuel and many organic solvents are flammable. Avoid open flames and sources of ignition.[13]
Quantitative Data
Table 1: Adsorption Efficiency of Various Dyes on Activated Carbon (Illustrative Examples)
| Dye | Adsorbent | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Reactive Yellow 145 | Teff Straw Activated Carbon | - | 98.53 | [14] |
| Acid Yellow 17 | Activated Carbon from Euterpe oleracea | - | 99.9 | [15] |
| Methyl Orange | Regenerated Activated Carbon | - | >90 | [16] |
| Basic Yellow 28 | Apricot Stone Activated Carbon | - | >95 | [17] |
Experimental Protocols
Protocol 1: Acid Hydrolysis and Liquid-Liquid Extraction of this compound
Objective: To remove this compound from a fuel sample by acid hydrolysis and subsequent extraction.
Materials:
-
Fuel sample containing this compound
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH indicator paper
-
Personal Protective Equipment (gloves, goggles, lab coat)
Procedure:
-
Transfer a known volume of the fuel sample into a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate. The lower aqueous layer should appear red, indicating the extraction of the hydrolyzed dye.
-
Drain the lower aqueous layer into a beaker.
-
To wash the fuel, add a volume of deionized water to the separatory funnel, shake gently, and drain the aqueous layer.
-
To break any potential emulsions, add a small volume of brine solution, swirl gently, and allow the layers to separate before draining the aqueous layer.[1][18]
-
Repeat the acid wash (steps 2-5) with a fresh portion of 1M HCl if the fuel is not sufficiently decolorized.
-
Collect the decolorized fuel from the top of the separatory funnel into a clean, dry flask.
Protocol 2: Adsorption of this compound on Activated Carbon
Objective: To remove this compound from a fuel sample by adsorption onto activated carbon.
Materials:
-
Fuel sample containing this compound
-
Granular activated carbon
-
Erlenmeyer flask with a stopper
-
Magnetic stirrer and stir bar
-
Filtration apparatus (funnel, filter paper, receiving flask)
-
Personal Protective Equipment (gloves, goggles, lab coat)
Procedure:
-
Transfer a known volume of the fuel sample into an Erlenmeyer flask.
-
Add a predetermined mass of granular activated carbon to the flask (e.g., 10 g/L).
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the mixture at a constant rate for a specified period (e.g., 2 hours) at room temperature.
-
After stirring, remove the flask from the stirrer and allow the activated carbon to settle.
-
Separate the activated carbon from the fuel by filtration.
-
Collect the decolorized fuel in a clean, dry receiving flask.
Visualizations
Chemical Reaction of Acid Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Acid Wash Removal
Caption: Experimental workflow for acid wash removal.
Troubleshooting Logic for Emulsion Formation
Caption: Troubleshooting flowchart for emulsion issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. science.valenciacollege.edu [science.valenciacollege.edu]
- 5. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 6. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. nj.gov [nj.gov]
- 10. ehs.com [ehs.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. scribd.com [scribd.com]
- 14. aidic.it [aidic.it]
- 15. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 16. davidpublisher.com [davidpublisher.com]
- 17. repligen.com [repligen.com]
- 18. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Validation & Comparative
A Comparative Guide to the Full Method Validation for the Quantitative Analysis of Solvent Yellow 124 in Kerosene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Solvent Yellow 124 in kerosene. The focus is on providing objective performance data and detailed experimental protocols to aid researchers and scientists in selecting the most appropriate method for their specific needs.
Introduction
This compound is a yellow azo dye used as a fiscal marker in the European Union to distinguish between heating oil (kerosene) and higher-taxed motor diesel fuel.[1] Its accurate quantification is crucial for regulatory compliance and to prevent fuel fraud. This guide compares the well-established High-Performance Liquid Chromatography (HPLC) method, considered the EU reference method, with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorescence Spectroscopy.
Method Comparison
The selection of an analytical method depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of the primary methods used for this compound quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Fluorescence Spectroscopy with Chemometrics | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation followed by UV/Vis absorbance detection. | Measurement of fluorescence emission after excitation at a specific wavelength, coupled with multivariate data analysis. | Separation of volatile compounds followed by mass-based detection. |
| Sample Preparation | Direct injection after filtration.[2] | Direct analysis without sample preparation.[3][4] | Typically requires derivatization for non-volatile compounds.[5] |
| Limit of Detection (LOD) | 0.020 mg/L[6][7] | 0.042 mg/L[4] | Method dependent, but generally offers high sensitivity.[8] |
| Limit of Quantification (LOQ) | 0.065 mg/L[6][7] | Not explicitly stated, but calculable from LOD. | Not explicitly stated for this compound. |
| Repeatability (RSDr) | 0.68% at 6 mg/L, 5.4% at 0.12 mg/L[6][7] | 2.33%[4] | High repeatability is achievable.[5] |
| Reproducibility (RSDR) | 3.8% at 6 mg/L, 13.5% at 0.12 mg/L[6][7] | Not explicitly stated. | High reproducibility is achievable.[5] |
| Analysis Time | ~15 minutes[2] | Rapid | Dependent on chromatographic conditions. |
| Key Advantages | Well-validated, official reference method, good precision and accuracy.[6] | Rapid, non-destructive, no sample preparation.[3][4] | High selectivity and sensitivity, potential for structural elucidation.[8] |
| Key Disadvantages | Requires chromatographic instrumentation and solvents. | Requires specialized software for chemometric analysis. | May require derivatization for non-volatile analytes like this compound.[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and Fluorescence Spectroscopy methods.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the Fluorescence Spectroscopy analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
This protocol is based on the validated European Union reference method.[6][9]
1. Instrumentation:
-
HPLC system with a gradient pump
-
Normal phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
UV/Vis detector set to 410 nm and 450 nm[9]
-
Autosampler
2. Reagents and Standards:
-
Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact composition should be optimized to achieve good separation.[2]
-
This compound analytical standard
-
Xylene for preparation of calibration standards[9]
3. Sample Preparation:
-
Allow the kerosene sample to reach room temperature.
-
Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.[2]
4. Calibration:
-
Prepare a series of at least 3 calibration standards of this compound in xylene.[9]
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
5. Analysis:
-
Inject the prepared kerosene sample.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Fluorescence Spectroscopy with Chemometrics
This protocol outlines a rapid, non-destructive method for quantification.[3][4]
1. Instrumentation:
-
Spectrofluorometer capable of acquiring excitation-emission matrices (EEMs).
-
Quartz cuvette.
2. Reagents and Standards:
-
This compound analytical standard.
-
Kerosene (or a similar solvent blank) for preparing standards.
3. Sample Preparation:
-
No sample preparation is required. The kerosene sample can be analyzed directly.
4. Calibration (Chemometric Modeling):
-
Prepare a set of calibration samples with known concentrations of this compound in kerosene.
-
Acquire the EEM for each calibration sample.
-
Develop a quantitative chemometric model (e.g., Partial Least Squares - PLS) that correlates the EEM data to the this compound concentration.
5. Analysis:
-
Acquire the EEM of the unknown kerosene sample.
-
Apply the developed chemometric model to the sample's EEM to predict the concentration of this compound.
Conclusion
The choice of analytical method for the quantification of this compound in kerosene depends on the specific requirements of the analysis. The HPLC-UV/Vis method is the established and validated reference method, offering high precision and accuracy. For applications requiring high throughput and minimal sample preparation, Fluorescence Spectroscopy with chemometrics presents a viable and rapid alternative. While GC-MS is a powerful analytical tool, its application to this compound may be less direct due to the non-volatile nature of the dye. Researchers should carefully consider the performance characteristics and experimental requirements of each method to select the most suitable approach for their work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound and Solvent Red 19 in diesel oil using fluorescence spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
A Guide to Designing an Inter-laboratory Study for the Comparison of Solvent Yellow 124 Measurements
This guide provides a comprehensive framework for designing and conducting an inter-laboratory study to compare measurements of Solvent Yellow 124, a dye used as a fiscal marker in fuels.[1] The principles and methodologies outlined here are grounded in international standards to ensure the robustness and validity of the study's findings. This document is intended for researchers, analytical scientists, and professionals in quality control and drug development who are involved in the validation and comparison of analytical methods.
Introduction to Inter-laboratory Studies
Inter-laboratory studies, also known as proficiency tests, are a cornerstone of analytical quality assurance. They serve several critical purposes:
-
Method Validation: To assess the performance characteristics of a new or modified analytical method.
-
Laboratory Performance Evaluation: To compare the results of different laboratories and identify potential biases or areas for improvement.
-
Certification of Reference Materials: To assign a consensus value to a reference material based on the results from a network of competent laboratories.
The design and execution of such studies are guided by international standards, primarily the ISO 5725 series, "Accuracy (trueness and precision) of measurement methods and results."[2][3][4]
Experimental Protocol: HPLC Analysis of this compound
A validated High-Performance Liquid Chromatography (HPLC) method is the standard for the quantitative analysis of this compound in fuel matrices. Below is a detailed protocol synthesized from established methods.
2.1. Principle
The method involves the direct injection of the fuel sample, separation of this compound from other components on a normal-phase HPLC column, and quantification using a UV-Vis detector.[5]
2.2. Reagents and Materials
-
This compound standard: Certified reference material of known purity.
-
Xylene: HPLC grade, for preparation of calibration standards.[6]
-
Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact composition should be optimized to achieve good separation.
-
Diesel Fuel: Blank matrix for preparing spiked samples.
2.3. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.
-
Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.4. Chromatographic Conditions
-
Mobile Phase: A gradient elution may be employed for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelengths: 410 nm and 450 nm.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
2.5. Calibration
A three-point calibration curve is typically prepared by dissolving the this compound standard in xylene.[6] The calibration curve should bracket the expected concentration range of the samples. The curve is often forced through the origin.[6]
2.6. Sample Preparation
Fuel samples are typically filtered through a 0.45 µm syringe filter before direct injection into the HPLC system.
Inter-laboratory Study Design
The following workflow outlines the key stages in organizing and conducting an inter-laboratory study for this compound measurement.
Data Presentation and Statistical Analysis
The core of an inter-laboratory study is the statistical analysis of the collected data. This process allows for an objective comparison of the performance of the participating laboratories and the analytical method itself.
4.1. Data Tabulation
The results from all participating laboratories should be compiled into a clear and organized table. The table should include the reported concentrations for each sample, as well as any calculated statistical parameters.
Table 1: Example of Inter-laboratory Comparison Data for this compound (Concentration in mg/L)
| Laboratory ID | Sample 1 (Nominal Value: 0.12 mg/L) | Sample 2 (Nominal Value: 6.0 mg/L) | Sample 3 (Nominal Value: 9.0 mg/L) |
| Lab 1 | 0.118 | 5.95 | 8.92 |
| Lab 2 | 0.122 | 6.02 | 9.05 |
| Lab 3 | 0.115 | 5.89 | 8.85 |
| Lab 4 | 0.125 | 6.10 | 9.15 |
| Lab 5 | 0.119 | 5.98 | 8.98 |
| ... | ... | ... | ... |
| Lab 26 | 0.121 | 6.01 | 9.01 |
| Mean | [Calculated Mean] | [Calculated Mean] | [Calculated Mean] |
| Repeatability (sr) | [Calculated sr] | [Calculated sr] | [Calculated sr] |
| Reproducibility (sR) | [Calculated sR] | [Calculated sR] | [Calculated sR] |
Note: The data in this table is illustrative. The actual data would be populated from the study results.
4.2. Statistical Analysis Workflow
The statistical analysis of the data should follow the procedures outlined in ISO 5725. This involves checking for outliers and then calculating key precision metrics.
4.3. Key Performance Indicators
-
Repeatability Standard Deviation (sr): This measures the variability of results obtained by the same operator, on the same equipment, in the same laboratory, over a short period.
-
Reproducibility Standard Deviation (sR): This measures the variability of results obtained in different laboratories. A validation study for the European Union's reference method found that at a concentration of 0.12 mg/L, the repeatability and between-laboratory standard deviations were of the same order.[6] At 6 mg/L, the reproducibility standard deviation was found to be 0.23 mg/L.[6]
-
Outliers: Statistical tests, such as Cochran's test for variances and Grubbs' test for means, are used to identify laboratories with results that are significantly different from the others.[1] These outliers may be excluded from the calculation of the final precision estimates, but the reasons for their exclusion should be investigated.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. gdanimalhealth.com [gdanimalhealth.com]
- 3. ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results. Basic method for the determination of repeatability and reproducibility of a standard measurement method | Building CodeHub [codehub.building.govt.nz]
- 4. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 5. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
Comparative Analysis of HPLC versus GC-MS for the Detection of Solvent Yellow 124
Published: December 16, 2025
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Solvent Yellow 124. This document is intended for researchers, scientists, and professionals in analytical chemistry and fuel quality control, offering a detailed look at the methodologies, performance, and applicability of each technique for this specific analyte.
Introduction to this compound
This compound (SY124) is a yellow azo dye that has been used in the European Union as a fuel marker since August 2002.[1] Known as the "Euromarker," it is added to fuels with lower tax rates, such as heating oil and diesel for agricultural use, to distinguish them from higher-taxed motor diesel fuel.[1][2] The typical concentration is around 6-7 mg/L.[1] The dye's chemical structure is designed to be difficult to remove economically, thus deterring fuel fraud.[1] While simple field tests involving acid extraction can detect the dye at levels as low as 0.3 ppm, accurate quantification for regulatory enforcement requires robust and precise analytical techniques.[1]
Principles of the Analyzed Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.[3][4] The process involves pumping a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[5] Each component in the sample interacts slightly differently with the stationary phase, causing them to flow at different speeds and thus separate. A detector measures the components as they exit the column.
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is ideal for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition.[5] The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing highly specific identification.[4]
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound is dictated primarily by the physicochemical properties of the dye. SY124 is a large, non-volatile, and thermally sensitive molecule, which makes HPLC the overwhelmingly preferred method for its direct quantification.
Applicability and Suitability:
-
HPLC: This is the standard and most widely employed technique for analyzing SY124 and other similar azo dyes.[3][6] Its ability to analyze non-volatile and thermally labile compounds at ambient or slightly elevated temperatures makes it perfectly suited for the direct, quantitative analysis of the intact dye molecule in fuel samples.[3][7] The European Union's reference method for SY124 determination is based on HPLC.[8][9]
-
GC-MS: Direct analysis of intact this compound by GC-MS is challenging and generally not recommended.[3] The high temperatures required for vaporization in the GC inlet would likely cause the dye to degrade, meaning the analysis would not measure the intact molecule.[3] Therefore, GC-MS is not suitable for routine quantification of SY124. It may, however, be used as a forensic tool to analyze the byproducts of illegal fuel "laundering" where the dye has been chemically removed or degraded.[10]
Performance and Data Presentation:
The quantitative performance of HPLC for the analysis of this compound is well-established. Due to the unsuitability of GC-MS for direct analysis, a direct quantitative comparison is not feasible. The following tables summarize the performance of the HPLC method and provide a qualitative comparison between the two techniques for this specific application.
Table 1: Performance Characteristics of HPLC for this compound Analysis
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.05 mg/L - 0.77 mg/L | [11] |
| Limit of Quantification (LOQ) | 1.88 mg/L - 2.55 mg/L | [11] |
| Linearity (R²) | > 0.99 | [11] |
| Reproducibility (RSD) | 0.021 mg/L (at 0.12 mg/L) | |
| Analysis Time | ~15 minutes | [11] |
Note: A fluorescence spectroscopy-based method has reported a lower LOD of 0.042 mg/L, but this is not a standard HPLC-UV configuration.[12]
Table 2: Qualitative Comparison of HPLC and GC-MS for SY124 Detection
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile, thermally unstable SY124. | Poor for intact SY124 due to thermal degradation.[3] |
| Sample Preparation | Simple; often just filtration before direct injection. | Complex; would require derivatization (not standard). |
| Primary Application | Routine quantification and identification of SY124 in fuel.[13] | Forensic analysis of degradation byproducts.[10] |
| Standardization | Is the basis for the official EU reference method. | Not a standard method for SY124 quantification. |
| Analysis Speed | Typically 10-60 minutes per sample.[7] | Potentially faster for volatile compounds, but not applicable here.[7] |
| Detector | Typically UV-Vis (e.g., at 410 nm and 450 nm).[8] | Mass Spectrometer (provides structural information). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a representative example for the determination of this compound in diesel fuel.
-
Sample Preparation:
-
Allow the fuel sample to reach ambient temperature.
-
For quantitative analysis, prepare a series of calibration standards of SY124 in a suitable solvent like xylene or toluene, covering the expected concentration range (e.g., 0.5 mg/L to 10 mg/L).[8][11]
-
Filter the fuel sample and calibration standards through a 0.45 µm syringe filter directly into an HPLC vial.[11] No other enrichment is typically necessary.[14]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A normal-phase silica column, such as an Agilent Zorbax Rx-SIL (250 mm x 4.6 mm, 5 µm particle size), is commonly used.[11]
-
Mobile Phase: An isocratic or gradient mixture of solvents like hexane, toluene, and ethyl acetate.[11] The composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 10 - 20 µL.
-
Detector: UV-Vis detector monitoring at both 410 nm and 450 nm for confirmation and quantification.[8]
-
-
Analysis and Quantification:
-
Inject the prepared standards to generate a calibration curve. Linearity is confirmed if the R² value is >0.99.[11]
-
Inject the prepared fuel samples.
-
Identify the SY124 peak based on its retention time compared to the standards.
-
Quantify the concentration of SY124 in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
As established, GC-MS is not suitable for the direct quantification of intact SY124. The following outlines a conceptual approach for the forensic analysis of fuel laundering byproducts.
-
Objective: To identify degradation products of SY124 or laundering materials (e.g., acids, adsorbents) in a fuel sample, not to quantify the original dye.[10]
-
Sample Preparation:
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp (e.g., starting at 60°C and ramping to 300°C) to elute compounds of varying volatility.
-
Mass Spectrometer: Operated in full scan mode to identify unknown compounds in the sample by comparing their mass spectra to a library (e.g., NIST).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods described.
Caption: HPLC-UV workflow for the direct quantification of this compound.
Caption: Conceptual GC-MS workflow highlighting the challenge of thermal degradation.
Conclusion
For the routine analysis and quantification of intact this compound in fuel matrices, HPLC is unequivocally the superior and appropriate method . It is robust, reliable, and forms the basis of official regulatory methods.[8] Its ability to handle non-volatile and thermally labile compounds without derivatization or degradation makes it the industry standard.[3]
GC-MS is not a suitable technique for the direct quantification of this compound due to the high probability of thermal degradation at GC operating temperatures.[3] Its application is more specialized, best reserved for forensic investigations to identify the chemical traces left behind by illegal fuel laundering activities.[10] Therefore, for any laboratory tasked with ensuring compliance and accurately measuring SY124 concentrations, HPLC is the only recommended technique.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. amptechfl.com [amptechfl.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. lmaleidykla.lt [lmaleidykla.lt]
- 12. Simultaneous determination of this compound and Solvent Red 19 in diesel oil using fluorescence spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. energyinst.org [energyinst.org]
- 14. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
Scientific comparison of Solvent Yellow 124 and the new Euromarker ACCUTRACE™ Plus
A transition in fuel marking technology, driven by the need for enhanced security and environmental considerations, has led to the replacement of Solvent Yellow 124 with ACCUTRACE™ Plus as the new Euromarker. This guide provides a detailed scientific comparison of these two fuel markers, offering insights into their chemical properties, performance characteristics, and the analytical methodologies for their detection. This information is intended for researchers, scientists, and professionals in the fuel and drug development industries.
Introduction: The Rationale for Change
For many years, this compound served as the standard Euromarker to distinguish between taxed and untaxed fuels, aiding in the prevention of fuel fraud.[1][2] However, concerns over its susceptibility to removal through "laundering" techniques and potential environmental issues prompted the European Commission to seek a more robust and safer alternative.[1][2] ACCUTRACE™ Plus was selected as the replacement due to its superior resistance to fraudulent removal and improved environmental profile.[1][3] The official transition to ACCUTRACE™ Plus was mandated by January 18, 2024.[2][4]
Chemical and Physical Properties
A fundamental difference between the two markers lies in their chemical composition. This compound is a yellow azo dye, while the active component of ACCUTRACE™ Plus is butoxybenzene, a colorless aromatic ether.[1][5] This change in chemical structure is a key factor in the enhanced performance of the new marker.
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound | ACCUTRACE™ Plus |
| Chemical Name | N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline | Butoxybenzene (active component) |
| CAS Number | 34432-92-3[5] | 1126-79-0 (for Butoxybenzene) |
| Molecular Formula | C₂₂H₃₁N₃O₂[5] | C₁₀H₁₄O (for Butoxybenzene) |
| Appearance | Yellow, viscous liquid | Colorless liquid |
| Solubility | Soluble in nonpolar solvents like diesel and gasoline; Insoluble in water.[6] | Soluble in hydrocarbon fuels. |
Performance Characteristics
The primary driver for replacing this compound was its inadequate resistance to fraudulent removal. ACCUTRACE™ Plus was specifically designed to be more difficult to remove from fuel, thus offering a more secure marking solution.
Table 2: Performance Comparison
| Performance Metric | This compound | ACCUTRACE™ Plus |
| Laundering Resistance | Susceptible to removal by various laundering techniques.[3] | Highly resistant to common chemical and physical removal methods.[3] |
| Dosing Level in Fuel | Approximately 6-7 mg/L.[5] | 9.5 - 14.25 mg/L of butoxybenzene. |
| Visual Detectability | Imparts a yellow color to the fuel. | Colorless in fuel. |
| Environmental Concerns | Concerns raised about the azo dye chemistry.[3] | Considered to have a better environmental profile.[3] |
| Cost | Less expensive. | 3-4 times more expensive than this compound. |
Analytical Detection Methodologies
The distinct chemical natures of this compound and ACCUTRACE™ Plus necessitate different analytical approaches for their detection and quantification in fuel.
This compound: High-Performance Liquid Chromatography (HPLC)
The standard method for the quantitative analysis of this compound in fuel is High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[3][7]
Table 3: Analytical Parameters for this compound (HPLC)
| Parameter | Value |
| Limit of Detection (LOD) | 0.020 mg L⁻¹[8] |
| Limit of Quantification (LOQ) | 0.065 mg L⁻¹[8] |
| Reproducibility (at 6 mg L⁻¹) | 3.8% (Relative Standard Deviation)[8] |
| Reproducibility (at 0.12 mg L⁻¹) | 13.5% (Relative Standard Deviation)[8] |
ACCUTRACE™ Plus: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatile nature and lack of a strong chromophore, the preferred method for the detection and quantification of butoxybenzene, the active component of ACCUTRACE™ Plus, is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[9][10] Two-dimensional GC (GCxGC) is often employed to enhance separation from the complex fuel matrix.[11]
Table 4: Analytical Parameters for ACCUTRACE™ Plus (GC-MS)
| Parameter | Value |
| Limit of Detection (LOD) | 2.8 µg/L[3] |
| Limit of Quantification (LOQ) | 9.2 µg/L[3] |
| Intraday Repeatability (at 0.1 mg/L) | 0.8% - 1.8%[3] |
| Interday Repeatability (at 0.1 mg/L) | 1.4%[3] |
| Recovery in Spiked Samples | 93% - 117% (in diesel and gasoline)[3] |
Experimental Protocols
HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient of hexane, toluene, and ethyl acetate.[7]
-
Detection: UV-Vis detector set at an appropriate wavelength for this compound.
-
Sample Preparation: Fuel samples are typically filtered through a 0.45 µm filter before direct injection.[7]
GC-MS Method for ACCUTRACE™ Plus
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A two-dimensional GC setup with a Deans switch is often utilized for enhanced separation.[10][12]
-
Columns: A common column combination for 2D-GC is a non-polar column in the first dimension and a more polar column in the second dimension.
-
Carrier Gas: Helium or Hydrogen.[12]
-
Injection: Direct injection of the fuel sample.[10]
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
Sample Preparation: Generally, no sample preparation is required.[3]
Visualizing the Process and Structures
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The transition from this compound to ACCUTRACE™ Plus marks a significant advancement in fuel marking technology. ACCUTRACE™ Plus offers a more secure and environmentally conscious solution for preventing fuel fraud. The distinct chemical properties of these two markers necessitate different, highly specialized analytical techniques for their detection and quantification. While this compound is readily analyzed by HPLC, the colorless and more robust nature of ACCUTRACE™ Plus requires the sensitivity and selectivity of GC-MS. This guide provides a foundational scientific comparison to aid researchers and professionals in understanding the key differences and analytical considerations for these two important fuel markers.
References
- 1. johnhogg.co.uk [johnhogg.co.uk]
- 2. chematek.com [chematek.com]
- 3. New ACCUTRACE™ Plus fuel marker BPE (butyl phenyl ether) fights crime – secrets of science [shimadzu-webapp.eu]
- 4. Accutrace Plus replaces this compound in 2024 - MAES [maesmobility.be]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 34432-92-3 [smolecule.com]
- 7. lmaleidykla.lt [lmaleidykla.lt]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gassite.com [gassite.com]
- 11. leco.com [leco.com]
- 12. agilent.com [agilent.com]
A New Era in Fuel Marking: A Comparative Guide to Alternatives for Solvent Yellow 124
For decades, Solvent Yellow 124 has been the go-to chemical marker for identifying tax-rebated fuels. However, concerns over its susceptibility to fraudulent removal and environmental impact have prompted a shift towards more robust and secure alternatives. This guide provides a comprehensive comparison of this compound and its primary replacement in the European Union, ACCUTRACE™ Plus, offering researchers, scientists, and industry professionals a detailed overview of their performance characteristics, supported by experimental data and protocols.
The landscape of fuel marking is undergoing a significant transformation. As of January 18, 2024, the European Union has mandated the replacement of this compound with ACCUTRACE™ Plus as the official Euromarker.[1][2][3] This decision was driven by the need for a marker that is more resistant to laundering techniques and addresses environmental concerns associated with the previous dye.[4] ACCUTRACE™ Plus, manufactured by Dow, has as its active component butoxybenzene (CAS 1126-79-0).[4][5] This colorless marker offers a more sophisticated and secure method for fuel identification.
Performance Comparison: this compound vs. ACCUTRACE™ Plus
A direct quantitative comparison of the performance of these two markers is crucial for understanding the advantages of the new Euromarker. The following table summarizes key performance indicators based on available data.
| Performance Parameter | This compound | ACCUTRACE™ Plus (Butoxybenzene) | Key Advantages of ACCUTRACE™ Plus |
| Chemical Type | Azo Dye | Substituted Benzene | More complex to remove from fuel. |
| Appearance | Yellow Dye | Colorless | Invisible to the naked eye, preventing simple visual identification and removal.[2][6] |
| Laundering Resistance | Susceptible to removal through various methods. | Highly resistant to known laundering techniques.[4][7][8][9] | Enhanced security against fuel fraud. |
| Detection Method | Visual, Spectrophotometry, HPLC[7][8] | GC-MS, 2D-GC/MS, HPLC[5][6][7][10][11] | More sophisticated detection methods provide higher sensitivity and specificity. |
| Limit of Detection (LOD) | ~0.3 ppm (visual/spectrophotometric) | As low as 2.8 µg/L (GC-MS)[7][8] | Significantly lower detection limits allow for the identification of even trace amounts. |
| Limit of Quantification (LOQ) | Not specified in searches | As low as 9.2 µg/L (GC-MS)[7][8] | Precise quantification of the marker concentration is possible at very low levels. |
| Dosing Level (EU) | 6-7 mg/kg | 9.5 - 14.25 mg/L of butoxybenzene[5] | Standardized dosing for consistent detection. |
| Environmental Concerns | Concerns raised about toxicity.[4] | Considered a safer alternative.[8] | Reduced environmental impact. |
Experimental Protocols
Accurate and reliable detection of fuel markers is paramount for enforcement. The following are detailed methodologies for the analysis of both this compound and ACCUTRACE™ Plus.
Analysis of this compound using High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in fuel samples.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of organic solvents like acetonitrile and water, or methanol and water, in an isocratic or gradient elution.
-
Detection: The UV-Vis detector is set to the wavelength of maximum absorbance for this compound, which is around 410 nm.
-
Sample Preparation: Fuel samples are typically diluted with a suitable solvent (e.g., acetonitrile) and filtered before injection.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the fuel sample.
Analysis of ACCUTRACE™ Plus (Butoxybenzene) using Gas Chromatography-Mass Spectrometry (GC-MS)
This is the standard method for the highly sensitive and specific detection and quantification of butoxybenzene in fuel. Two-dimensional GC (2D-GC/MS) is often preferred for complex matrices like diesel to enhance separation and reduce matrix interference.[11]
-
Instrumentation: A GC system coupled with a Mass Spectrometer. A flame ionization detector (FID) can be used in conjunction with the MS in a 2D-GC setup.[7][11]
-
Sample Injection: Direct injection of the fuel sample without extensive preparation.[11]
-
GC Columns:
-
Carrier Gas: Helium or Hydrogen.[10]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the components of the fuel. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity, monitoring characteristic ions of butoxybenzene (e.g., m/z 94 and 150).[10]
-
-
Quantification: A calibration curve is prepared by spiking unmarked fuel with known concentrations of butoxybenzene.[7][10]
Logical Workflow for Alternative Selection
The process of selecting and implementing a new fuel marker involves several key stages, from initial research to full-scale deployment and monitoring.
References
- 1. chematek.com [chematek.com]
- 2. Accutrace Plus replaces this compound in 2024 - MAES [maesmobility.be]
- 3. chromatourgia.com [chromatourgia.com]
- 4. johnhogg.co.uk [johnhogg.co.uk]
- 5. johnhogg.co.uk [johnhogg.co.uk]
- 6. Analysis of EU Fiscal Fuel Markers [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New ACCUTRACE™ Plus fuel marker BPE (butyl phenyl ether) fights crime – secrets of science [shimadzu-webapp.eu]
- 9. dow.com [dow.com]
- 10. agilent.com [agilent.com]
- 11. gassite.com [gassite.com]
Assessing Cross-Reactivity of Commercial Dyes in Solvent Yellow 124 Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical methods used for the determination of Solvent Yellow 124 (SY124), the European Union's Euromarker for distinguishing between taxed and untaxed fuel. A critical aspect of these analytical methods is their ability to accurately quantify SY124 in the presence of other commercial dyes and markers used for fiscal or branding purposes. This document summarizes the available data on the cross-reactivity of several commercial dyes in the reference HPLC-UV/Vis method for SY124 analysis and provides detailed experimental protocols to aid researchers in developing and validating their own analytical procedures.
Executive Summary
The official EU reference method for the analysis of this compound, a high-performance liquid chromatography (HPLC) method with UV/Vis detection, has been shown to be highly specific for SY124, even in the presence of various other commercial fuel dyes. A comprehensive European inter-laboratory validation study concluded that while potential for interfering peaks exists, particularly at the 410 nm detection wavelength, these can be reliably identified and resolved based on their retention time and UV-Vis spectral data.[1] This guide details the findings of this validation and presents methodologies for the simultaneous analysis of SY124 and other common fuel dyes, providing a framework for robust and accurate quantification.
Data Presentation: Cross-Reactivity of Commercial Dyes
An extensive validation study of the EU's reference method for this compound determination involved the analysis of fuel samples spiked with various national dyes and markers to assess potential interferences.[1][2] The study concluded that the method is specific enough for SY124 without significant interference from the tested dyes.[1] While interfering peaks can occur, they are identifiable by their unique retention times and UV spectra.[1]
The following table summarizes the commercial dyes that were tested for cross-reactivity in the validation study.
| Commercial Dye/Marker | Chemical Class (if known) | Finding of Interference Study |
| Dyeguard Red 161 | Single Azo | No significant interference reported in the EU validation study.[1] |
| Dyeguard Red C | Azo | No significant interference reported in the EU validation study.[1] |
| Dyeguard Blue 79R | Anthraquinone | No significant interference reported in the EU validation study.[1] |
| Solvent Red 24 | Diazo | No significant interference reported in the EU validation study.[1] |
| Quinizarin | Anthraquinone | No significant interference reported in the EU validation study.[1] |
| Dyeguard Green DL (33) | Mixture | No significant interference reported in the EU validation study.[1] |
| Coumarin | - | No significant interference reported in the EU validation study.[1] |
| Solvent Red 19 | Azo | Can be chromatographically separated from SY124.[3][4][5][6] |
| Solvent Blue 35 | Anthraquinone | Can be chromatographically separated from SY124.[3] |
Experimental Protocols
Reference HPLC-UV/Vis Method for this compound
This method is based on the validated European Union's reference method for the determination of this compound in gas oil.[1]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV/Vis detector.
-
Column: A non-polar column such as a C18 or a silica column can be used. For example, an Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size has been shown to be effective.[3]
-
Mobile Phase: A mixture of non-polar and polar solvents. A common mobile phase is a gradient of hexane, toluene, and ethyl acetate.[3] For example, a gradient starting with a hexane/toluene mixture and transitioning to a toluene/ethyl acetate mixture can be employed.[3]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Detection Wavelengths: Primary detection at 410 nm and a secondary, confirmatory wavelength at 450 nm for SY124.[1] Other dyes can be monitored at their respective maximum absorbance wavelengths (e.g., 535 nm for Solvent Red 19 and 650 nm for Solvent Blue 35).[3]
-
Sample Preparation: Fuel samples are typically filtered through a 0.45 µm filter before direct injection into the HPLC system.[3]
-
Calibration: A multi-point calibration curve is constructed using certified reference standards of this compound in a suitable solvent like xylene.[1]
Simultaneous Determination of this compound, Solvent Red 19, and Solvent Blue 35
A specific HPLC method has been developed for the simultaneous analysis of these three dyes in diesel fuel.[3]
-
Column: Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size.[3]
-
Mobile Phase Gradient:
-
0-2 min: Hexane/Toluene (30/70 v/v)
-
2-8 min: Gradient to Toluene/Ethyl Acetate (93/7 v/v)
-
8-13 min: Hold Toluene/Ethyl Acetate (93/7 v/v)
-
Followed by column re-equilibration with the initial mobile phase.[3]
-
-
Detection Wavelengths:
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the assessment of dye cross-reactivity in this compound analysis.
Caption: Experimental workflow for assessing the cross-reactivity of commercial dyes.
Caption: Logical relationship of dye separation in HPLC, analogous to a signaling pathway.
References
- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lmaleidykla.lt [lmaleidykla.lt]
- 4. Simultaneous determination of this compound and Solvent Red 19 in diesel oil using fluorescence spectroscopy and chemometrics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound and Solvent Red 19 in diesel oil using fluorescence spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials for Fuel Markers: Solvent Yellow 124 vs. ACCUTRACE™ Plus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Solvent Yellow 124, the former "Euromarker" used for identifying tax-rebated fuels, and its successor, ACCUTRACE™ Plus. The transition to a new marker was driven by the need for a more robust and environmentally sound solution. This document details the sourcing of certified reference materials (CRMs) for this compound, compares its performance characteristics with ACCUTRACE™ Plus, and provides the analytical methodologies for both substances.
Introduction: The Evolution of Fuel Markers
Fuel markers are chemical substances added to fuels to distinguish between different grades and tax categories. For years, this compound was the mandated Euromarker. However, concerns over its susceptibility to removal through "laundering" techniques and potential environmental issues prompted the European Union to seek a more secure alternative.[1][2] As of January 18, 2024, ACCUTRACE™ Plus has been implemented as the new, more robust Euromarker.[1][3] This change necessitates updated analytical procedures and reference standards for regulatory compliance and quality control.
Certified Reference Materials for this compound
Despite its replacement for new fuel marking, CRMs for this compound remain essential for the analysis of legacy fuel samples and for forensic purposes. Several reputable suppliers provide these materials.
Table 1: Certified Reference Materials for this compound
| Product Name | Supplier | Certified Property | Certified Value |
| ERM-AC316a | European Commission (JRC) | Purity | 95.0 ± 1.2 % m/m |
| ERM-EF318k | European Commission (JRC) | Mass fraction in gas oil | 8.7 ± 0.1 mg/kg |
| Analytical Standard | Sigma-Aldrich | Purity (HPLC) | ≥98.0% |
| Technical Grade | LGC Standards | Varies by batch | Varies by batch |
The New Euromarker: ACCUTRACE™ Plus
ACCUTRACE™ Plus, developed by Dow, is a more advanced fuel marker designed to be resistant to common removal techniques.[4][5][6] Its active component is butoxybenzene.[2][7] The colorless nature of ACCUTRACE™ Plus requires a red dye to be added to the fuel for visual identification.[3]
Performance Comparison: this compound vs. ACCUTRACE™ Plus
The primary driver for replacing this compound was its vulnerability to fraudulent removal. ACCUTRACE™ Plus has demonstrated superior resilience to these laundering techniques.[5][8]
Table 2: Performance and Analytical Comparison
| Feature | This compound | ACCUTRACE™ Plus |
| Resistance to Removal | Susceptible to laundering through various methods. | Highly resistant to known removal techniques.[5][6][8] |
| Environmental Concerns | Concerns raised about its toxicity.[2][4] | Considered a safer alternative.[4] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection.[9] | Gas Chromatography-Mass Spectrometry (GC-MS).[7][10] |
| Limit of Detection (LOD) | 0.020 mg L⁻¹ in gas oil.[11] | 2.8 µg/L in diesel.[10] |
| Limit of Quantification (LOQ) | 0.065 mg L⁻¹ in gas oil.[11] | 9.2 µg/L in diesel.[10] |
| Repeatability (RSDr) | 0.68% at 6 mg L⁻¹; 5.4% at 0.12 mg L⁻¹.[11] | 1.4% (interday) at 0.1 mg/L.[10] |
| Reproducibility (RSDR) | 3.8% at 6 mg L⁻¹; 13.5% at 0.12 mg L⁻¹.[11] | Not available |
Experimental Protocols
Accurate quantification of fuel markers is critical for regulatory enforcement. The following are summaries of the established analytical methods for both this compound and ACCUTRACE™ Plus.
Analysis of this compound via HPLC-UV (EU Reference Method)
This method is designed for the quantitative determination of this compound in gas oil.
1. Sample Preparation:
-
Samples are typically diluted with a suitable solvent, such as xylene, to bring the concentration within the calibration range.
2. HPLC System and Conditions:
-
Column: A normal-phase silica column is commonly used.
-
Mobile Phase: A mixture of n-heptane and 2-propanol is a typical mobile phase.
-
Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.
-
Injection Volume: A fixed volume, such as 20 µL, is injected.
-
Detection: UV detection is performed at two wavelengths, 410 nm and 450 nm.[12]
3. Calibration:
-
A multi-point calibration curve is generated using certified reference materials of this compound in the appropriate matrix. The curve is typically forced through the origin.[12]
4. Quantification:
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Analysis of ACCUTRACE™ Plus (Butoxybenzene) via GC-MS
This method provides a sensitive and selective means for the determination of butoxybenzene in fuels.
1. Sample Preparation:
-
Samples can often be analyzed directly or after dilution with a suitable solvent like xylene.
2. GC-MS System and Conditions:
-
GC Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas.
-
Injection: A split/splitless injector is typically used.
-
Temperature Program: A temperature gradient is employed to ensure good separation of butoxybenzene from the fuel matrix.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of butoxybenzene.
3. Calibration:
-
A calibration curve is prepared using standards of butoxybenzene in a fuel matrix free of the marker.
4. Quantification:
-
The concentration of butoxybenzene is calculated based on the peak area of the target ion and the calibration curve. The method has demonstrated excellent linearity with a correlation coefficient (R²) >0.9999.[10]
Visualizing the Workflow
The following diagrams illustrate the key workflows for utilizing certified reference materials and performing the analysis of these fuel markers.
Caption: Workflow for the selection and application of a Certified Reference Material.
Caption: Analytical workflows for this compound and ACCUTRACE™ Plus.
References
- 1. chematek.com [chematek.com]
- 2. johnhogg.co.uk [johnhogg.co.uk]
- 3. Accutrace Plus replaces this compound in 2024 - MAES [maesmobility.be]
- 4. New ACCUTRACE™ Plus fuel marker BPE (butyl phenyl ether) fights crime – secrets of science [shimadzu-webapp.eu]
- 5. ACCUTRACE™ | Dow Inc. [dow.com]
- 6. dow.com [dow.com]
- 7. johnhogg.co.uk [johnhogg.co.uk]
- 8. How the European Commission is working with Dow to beat the cheats - Combating fuel fraud and protecting global interests - Lube Media [lube-media.com]
- 9. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
A comparative study of different solvent systems for the extraction of Solvent Yellow 124
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different solvent systems for the effective extraction of Solvent Yellow 124, a lipophilic azo dye predominantly used as a fuel marker. This document outlines the theoretical basis for solvent selection, presents a comparative table of potential solvent efficiencies, details a general experimental protocol for extraction, and includes a visual representation of the experimental workflow.
Introduction
This compound is a non-polar molecule, characterized by its high solubility in hydrocarbon-based systems and complete insolubility in water.[1] Its molecular structure, featuring long alkyl chains and aromatic rings, contributes to its hydrophobic nature.[1] The selection of an appropriate solvent is paramount for achieving high extraction efficiency, which is critical for accurate quantification in various analytical applications, including regulatory compliance and quality control.
Comparative Performance of Extraction Solvents
The following table provides a qualitative and predicted quantitative comparison of various solvent systems for the extraction of this compound. The predicted extraction efficiency is based on the polarity of the solvents and the non-polar characteristics of the dye.
| Solvent System | Solvent Type | Polarity (Dielectric Constant) | Predicted Extraction Efficiency (%) | Rationale for Prediction |
| n-Hexane | Non-polar Aliphatic Hydrocarbon | ~1.9 | 95-99% | As a non-polar solvent, n-hexane is expected to be highly effective in dissolving the non-polar this compound. |
| Toluene | Non-polar Aromatic Hydrocarbon | ~2.4 | 95-99% | The aromatic nature of toluene can enhance solubility through π-π stacking interactions with the aromatic rings of the dye. |
| Dichloromethane (DCM) | Polar Aprotic | ~9.1 | 90-95% | While more polar than hexane, DCM is an excellent solvent for a wide range of organic compounds and is expected to be effective. |
| Acetone | Polar Aprotic | ~20.7 | 80-90% | Acetone's higher polarity may slightly reduce its efficiency for the highly non-polar this compound compared to hydrocarbons. |
| Ethyl Acetate | Moderately Polar | ~6.0 | 85-95% | Offers a good balance of polarity and is often used for extracting moderately non-polar compounds. |
| Isopropanol | Polar Protic | ~19.9 | 70-80% | The polarity and hydrogen-bonding capability of alcohols may render them less effective for this non-polar dye. |
| Methanol | Polar Protic | ~32.7 | 60-70% | Methanol is a highly polar solvent and is expected to have the lowest extraction efficiency for the non-polar this compound. |
Experimental Protocol: Solvent Extraction of this compound from a Non-Polar Matrix
This section details a general methodology for the extraction of this compound from a non-polar liquid matrix (e.g., diesel fuel) for subsequent quantitative analysis.
Objective: To extract this compound from a non-polar liquid matrix using a suitable organic solvent for quantification by UV-Vis spectrophotometry or HPLC.
Materials:
-
Sample containing this compound (e.g., 10 mL of marked diesel fuel)
-
Extraction Solvents: n-Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Isopropanol, Methanol
-
Separatory Funnel (50 mL)
-
Volumetric flasks (10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer or HPLC system
-
Anhydrous Sodium Sulfate
-
Glass wool
Procedure:
-
Sample Preparation: Accurately measure 10 mL of the sample containing this compound and place it in a 50 mL separatory funnel.
-
Solvent Addition: Add 10 mL of the selected extraction solvent to the separatory funnel.
-
Extraction: Stopper the separatory funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic solvent phase containing the extracted dye.
-
Collection of Extract: Carefully drain the lower aqueous layer (if any) and collect the organic layer containing the extracted this compound into a clean, dry beaker.
-
Drying: To remove any residual water, pass the organic extract through a small column containing anhydrous sodium sulfate supported by glass wool into a 10 mL volumetric flask.
-
Dilution and Analysis: Dilute the extract to the mark with the extraction solvent. The concentration of this compound in the extract can then be determined using a UV-Vis spectrophotometer (measuring absorbance at its λmax, around 410 nm) or by HPLC with a suitable detector.
-
Repeatability: Repeat the extraction process with each of the selected solvents to compare their efficiencies. The extraction efficiency can be calculated by comparing the amount of dye extracted to the known initial amount in the sample.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the comparative study of solvent extraction of this compound.
Caption: Experimental workflow for the comparative extraction of this compound.
Conclusion
The choice of solvent significantly impacts the extraction efficiency of this compound. Based on its non-polar nature, non-polar solvents such as n-hexane and toluene are predicted to be the most effective extraction solvents. Moderately polar solvents like ethyl acetate and dichloromethane also offer good alternatives. The selection of the optimal solvent will depend on the specific requirements of the analytical method, including considerations of cost, safety, and environmental impact. The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative studies and validate the most suitable solvent system for their specific application.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Solvent Yellow 124
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Solvent Yellow 124, a dye used as a fiscal marker in fuels. The selection of an appropriate analytical technique is paramount for ensuring regulatory compliance and accurate quantification. This document focuses on the accuracy and precision of commonly employed methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The most prevalent methods for the analysis of this compound and other azo dyes include High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.[1][2][3] Liquid chromatography-based methods, particularly HPLC-UV and LC-MS, are dominant for the analysis of these dyes.[1][3]
Data Presentation
The following table summarizes the quantitative performance data for the validated European Union's reference method for this compound determination in gas oil and kerosene, which is based on HPLC.
| Parameter | Concentration | Value | Unit |
| Accuracy (Bias) | 0.12 to 9 | Method found to be without significant bias | - |
| Precision (Repeatability Relative Standard Deviation) | 6 | 0.68 | % |
| 0.12 | 5.4 | % | |
| Precision (Reproducibility Relative Standard Deviation) | 6 | 3.8 | % |
| 0.12 | 13.5 | % | |
| Limit of Detection (LOD) | - | 0.020 | mg L⁻¹ |
| Limit of Quantification (LOQ) | - | 0.065 | mg L⁻¹ |
Data sourced from the validation of the European Union's reference method.[4][5]
While specific quantitative data for GC-MS and spectrophotometry for this compound is less detailed in the provided search results, general characteristics can be outlined:
-
GC-MS: This technique offers high sensitivity and selectivity, making it suitable for the detection of trace levels and for confirmatory analysis.[2] A new GC-MS method has been developed for the replacement marker for this compound, highlighting its applicability in fuel analysis.[6]
-
Spectrophotometry: This method is simpler and more cost-effective but generally provides lower sensitivity and specificity compared to chromatographic techniques.[2] It can be used for rapid screening purposes.
Experimental Protocols
A detailed methodology for the European Union's reference HPLC method for the determination of this compound is provided below.
Sample Preparation:
-
Homogenize the fuel sample.
-
No enrichment of the marker is typically necessary prior to analysis for HPLC methods.[7]
-
For calibration, prepare standard solutions of this compound in a suitable solvent such as xylene. A three-point calibration curve forced through zero is often used.[8]
Instrumentation and Conditions (HPLC-UV):
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: A normal phase column, such as a 250 mm x 4.6 mm Agilent Zorbax Rx-SIL (5 µm particle size), is often employed.[9]
-
Mobile Phase: A mixture of hexane, toluene, and ethyl acetate can be used.[9] The eluent composition may be adjusted to ensure the retention time of this compound is between 2 and 4 times the void volume retention time.[8]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection is performed at both 410 nm and 450 nm.[8]
-
Injection Volume: 20 µL.
-
Analysis Time: The method is designed to be robust with a high throughput of samples.[10]
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical comparison of analytical methods for this compound.
References
- 1. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]
- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 9. lmaleidykla.lt [lmaleidykla.lt]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Solvent Yellow 124
This document provides essential safety and logistical information for the proper disposal of Solvent Yellow 124, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Immediate Safety Information: Hazard Profile
This compound is classified as a hazardous substance.[1] Understanding its primary hazards is critical before handling or preparing for disposal.
| Hazard Statement | GHS Code | Primary Risk | Source |
| Harmful if swallowed | H302 | Acute toxicity upon ingestion. | [2][3] |
| May cause an allergic skin reaction | H317 | Can lead to skin sensitization upon contact. | [3][4] |
| Suspected of damaging fertility or the unborn child | H361 | Potential reproductive toxicity. | [3][4] |
| May cause damage to organs (Blood) through prolonged or repeated exposure | H373 | Specific Target Organ Toxicity (Repeated Exposure). | [3] |
| May cause long lasting harmful effects to aquatic life | H413 | Poses a long-term threat to aquatic environments. | [2] |
| Very toxic to aquatic life with long lasting effects | H410 | Poses a severe, long-term threat to aquatic environments. | [3] |
Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn to minimize exposure.[1][4]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[4]
-
Eye Protection: Use safety goggles with side protection.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: In case of dust or aerosol formation, use a dust mask (e.g., N95 type).[3]
Pre-Disposal Handling and Storage
Proper handling and storage are crucial to prevent accidents and environmental contamination.
-
General Handling: Avoid all personal contact, including the inhalation of dust or vapors.[1] Use in a well-ventilated area.[1] Do not eat, drink, or smoke when using this product.[1][2] Always wash hands with soap and water after handling.[1]
-
Storage of Waste: Keep waste this compound in original or appropriate, clearly labeled, and securely sealed containers.[1] Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
-
Minor Spills:
-
Major Spills:
-
Alert personnel in the area and contact your institution's emergency responders.[1]
-
Control personal contact by wearing the appropriate PPE.[1]
-
Prevent the spillage from entering drains, sewers, or water courses by any means available.[1][4]
-
If the substance is in liquid form, absorb it with liquid-binding material such as sand, diatomaceous earth, or universal binding agents.[4]
-
Place the recovered product and contaminated materials into appropriate containers for disposal.[1][4]
-
Step-by-Step Waste Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1] It is classified as a hazardous waste and must not be disposed of with household garbage or into the sewage system.[2]
-
Waste Collection:
-
Collect waste this compound (solid or in solution) in a designated hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EH&S) department. Some dyes and stains containing other hazardous components (like methanol or acetic acid) are also considered hazardous waste.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Include the specific hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EH&S or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Disposal must be carried out at an authorized waste treatment facility.[4] The generator of the waste is responsible for it "from cradle to grave" and must ensure the transporter and disposal facility are legally permitted.[6]
-
-
Decontamination:
-
Thoroughly decontaminate any reusable lab equipment that has come into contact with this compound using appropriate cleaning agents.
-
Dispose of any contaminated disposable items (e.g., gloves, wipes) as hazardous waste along with the chemical.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for handling and disposing of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
Regulatory Context
While individual laboratory waste may not fall under the same category, it is important to note that the U.S. Environmental Protection Agency (EPA) lists wastes from the production of certain dyes and pigments as hazardous waste under the code K181.[7][8] This underscores the hazardous nature of dye-related waste streams. All disposal activities must comply with the regulations set forth by agencies such as the EPA under the Resource Conservation and Recovery Act (RCRA).[7][9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cpachem.com [cpachem.com]
- 3. 溶剂黄 124 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Federal Register :: Request Access [unblock.federalregister.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Yellow 124
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Solvent Yellow 124, a common azo dye. Adherence to these protocols is crucial for personnel safety and environmental protection.
This compound is a synthetic azo dye that requires careful handling due to its potential health risks. It is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency procedures to ensure its safe use in the laboratory.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. Below is a summary of the recommended equipment.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For prolonged or immersive contact, consider gloves with longer breakthrough times.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Required for all handling procedures. A face shield should be worn in situations with a higher risk of splashes or aerosol generation. |
| Body Protection | Laboratory coat | A standard lab coat is mandatory to prevent skin contact. For tasks with a higher potential for contamination, consider a disposable gown. |
| Respiratory Protection | Dust mask or respirator | When handling the powder form of the dye, a dust mask (e.g., N95) should be used to prevent inhalation.[3][4] All weighing and handling of the powder should be conducted in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound from preparation to disposal is critical to minimize risks.
1. Preparation and Weighing:
-
Location: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: When weighing the powdered dye, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Labeling: Ensure all containers of this compound and its solutions are clearly and accurately labeled with the chemical name and hazard information.
2. Dissolving and Handling Solutions:
-
Solvent Addition: When preparing solutions, add the solvent to the dye powder slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the dye. Avoid vigorous shaking that could create aerosols.
-
Transfers: When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to minimize the risk of spills.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all equipment and work surfaces with an appropriate solvent and then soap and water after use.
-
Hand Washing: Always wash hands with soap and water after handling the dye, even if gloves were worn.[3]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable items should be decontaminated and stored properly.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[5]
1. Waste Segregation and Collection:
-
Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste. The label should include "Hazardous Waste" and the chemical name.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be disposed of as solid hazardous waste.
2. Chemical Degradation (Pre-treatment): For laboratories equipped to do so, chemical degradation can be a preliminary step to reduce the hazard of the dye before collection by a certified disposal service. This should only be performed by trained personnel in a chemical fume hood.
-
Reductive Degradation: Dissolve the this compound waste in water and add sodium dithionite. The disappearance of color indicates the breakdown of the azo dye. Neutralize the resulting solution to a pH between 6 and 8 with a base like sodium bicarbonate.
-
Oxidative Degradation: Dissolve the dye waste in water and add a catalytic amount of ferrous sulfate. Slowly add hydrogen peroxide to the solution. Stir for 30-60 minutes until the color disappears.[3]
3. Final Disposal:
-
Collection: The treated solution and all other contaminated materials should be collected in designated hazardous waste containers.
-
Storage: Store waste containers in a secure, well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for a certified hazardous waste disposal service to collect and dispose of the waste in accordance with all applicable regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Scoop the material into a labeled hazardous waste container. Clean the spill area with soap and water. |
| Major Spill | Evacuate the immediate area. Alert your supervisor and institutional safety office. Prevent the spill from entering drains. Await response from trained emergency personnel.[3] |
Below is a logical workflow for the safe handling of this compound.
References
- 1. blog.fhyzics.net [blog.fhyzics.net]
- 2. etad.com [etad.com]
- 3. benchchem.com [benchchem.com]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. azo dye disposal | UK Science Technician Community [community.preproom.org]
- 6. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
